molecular formula C7H10N4O2S B14865915 Sulfaguanidine-13C6

Sulfaguanidine-13C6

Cat. No.: B14865915
M. Wt: 220.20 g/mol
InChI Key: BRBKOPJOKNSWSG-IDEBNGHGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfaguanidine-13C6 is a useful research compound. Its molecular formula is C7H10N4O2S and its molecular weight is 220.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N4O2S

Molecular Weight

220.20 g/mol

IUPAC Name

2-(4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)sulfonylguanidine

InChI

InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

BRBKOPJOKNSWSG-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)S(=O)(=O)N=C(N)N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sulfaguanidine-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaguanidine, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect through the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. This guide provides a detailed examination of the molecular mechanism of action of Sulfaguanidine, with a focus on its interaction with DHPS. The isotopic-labeled variant, Sulfaguanidine-¹³C₆, is functionally identical to the parent compound and serves as an invaluable tool in pharmacokinetic and metabolic studies. This document outlines the core mechanism, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

Sulfaguanidine's primary mechanism of action is the disruption of the de novo synthesis of folic acid (vitamin B9) in susceptible bacteria.[1][2] Folic acid is an essential precursor for the synthesis of nucleotides (purines and thymidine) and certain amino acids, which are vital for DNA replication, RNA synthesis, and protein production.[3][4] Consequently, the inhibition of this pathway halts bacterial growth and replication.[2]

The specific target of Sulfaguanidine is the enzyme dihydropteroate synthase (DHPS) .[5][6] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[7] Sulfaguanidine is a structural analog of PABA, and this molecular mimicry allows it to bind to the PABA-binding site of DHPS.[8] By competitively inhibiting the binding of the natural substrate, PABA, Sulfaguanidine effectively blocks the synthesis of 7,8-dihydropteroate and, subsequently, folic acid.[5][9]

This mechanism confers selective toxicity against bacteria because, unlike mammals who obtain folic acid from their diet, many bacteria must synthesize it de novo.[6]

The Role of Sulfaguanidine-¹³C₆

Sulfaguanidine-¹³C₆ is a stable isotope-labeled version of Sulfaguanidine, where six carbon atoms in the benzene ring are replaced with the ¹³C isotope. This labeling does not alter the chemical properties or the biological mechanism of action of the molecule. Its primary utility is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of Sulfaguanidine concentrations in biological matrices during pharmacokinetic and metabolism studies.[10][11]

Signaling and Metabolic Pathways

The inhibitory action of Sulfaguanidine occurs within the well-defined folic acid biosynthesis pathway.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Sulfaguanidine GTP Guanosine Triphosphate (GTP) DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA para-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Precursors Nucleotides & Amino Acids Tetrahydrofolate->Precursors One-carbon transfers Sulfaguanidine Sulfaguanidine DHPS_Enzyme DHPS Active Site Sulfaguanidine->DHPS_Enzyme Competitive Binding Dihydropteroate_node 7,8-Dihydropteroate DHPS_Enzyme->Dihydropteroate_node Blocked Synthesis PABA_node PABA PABA_node->DHPS_Enzyme Normal Substrate Binding

Figure 1: Folic Acid Synthesis Pathway and Inhibition by Sulfaguanidine.

Quantitative Data

Inhibitory Constants of Sulfonamides against Dihydropteroate Synthase
CompoundOrganismInhibition Constant (Kᵢ)I₅₀Reference
SulfadiazineEscherichia coli2.5 x 10⁻⁶ M-[9]
4,4′-Diaminodiphenylsulfone (DDS)Escherichia coli5.9 x 10⁻⁶ M2 x 10⁻⁵ M[9]
SulfathiazoleEscherichia coli8.2 x 10⁻⁶ M-[12]

Note: These values are for other sulfonamides and serve as a reference for the expected potency range.

Pharmacokinetic Parameters of Sulfaguanidine in Rats
ParameterAdult RatsNeonatal RatsUnitReference
Intravenous Administration (2.5 or 25 mg/kg)
EliminationHigherLower-[1]
Oral Administration (25 mg/kg)
Maximum Plasma Concentration (Cₘₐₓ)LowerSignificantly Higher-[1]
Time to Maximum Plasma Concentration (Tₘₐₓ)No Significant DifferenceNo Significant Differencehours[1]
Absolute Bioavailability12.7657.86%[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Sulfaguanidine's mechanism of action.

Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from established methods for measuring DHPS activity and its inhibition.

Objective: To determine the inhibitory effect of Sulfaguanidine on DHPS activity by measuring the decrease in the rate of 7,8-dihydropteroate formation.

Principle: The assay indirectly measures the production of 7,8-dihydropteroate.

Materials:

  • Purified DHPS enzyme

  • Sulfaguanidine

  • p-Aminobenzoic acid (PABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, DHPS enzyme, and varying concentrations of Sulfaguanidine (and a control with no inhibitor).

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C) to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrates, PABA and DHPPP.

  • Measurement: Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time. The product, 7,8-dihydropteroate, has a distinct absorbance spectrum from the reactants.

  • Data Analysis: Calculate the initial reaction velocities for each concentration of Sulfaguanidine. Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate (PABA) and the inhibitor (Sulfaguanidine) and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.

DHPS_Assay_Workflow start Start prep Prepare Reaction Mixture: - Buffer - DHPS Enzyme - Sulfaguanidine (Varying Conc.) start->prep preincubate Pre-incubate at 37°C for 10 min prep->preincubate initiate Initiate Reaction: Add PABA and DHPPP preincubate->initiate measure Monitor Absorbance Change Over Time initiate->measure analyze Calculate Initial Velocities measure->analyze plot Plot Velocity vs. [Inhibitor] analyze->plot determine Determine IC50 and Ki plot->determine end End determine->end

Figure 2: Workflow for a Spectrophotometric DHPS Inhibition Assay.
Pharmacokinetic Study using Sulfaguanidine-¹³C₆ and LC-MS

Objective: To determine the pharmacokinetic profile of Sulfaguanidine in an animal model using Sulfaguanidine-¹³C₆ as an internal standard.

Principle: A known concentration of the stable isotope-labeled internal standard (Sulfaguanidine-¹³C₆) is added to biological samples containing unknown concentrations of the analyte (Sulfaguanidine). The ratio of the mass spectrometry signal of the analyte to the internal standard is used to accurately quantify the analyte, correcting for variations in sample preparation and instrument response.[10]

Materials:

  • Sulfaguanidine and Sulfaguanidine-¹³C₆

  • Animal model (e.g., rats)

  • Dosing vehicles (for oral and intravenous administration)

  • Blood collection supplies

  • Sample processing reagents (e.g., protein precipitation solvents)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Dosing: Administer a known dose of Sulfaguanidine to the animal subjects via the desired route (e.g., oral gavage, intravenous injection).

  • Sample Collection: Collect blood samples at predetermined time points post-administration.

  • Sample Preparation:

    • Process blood to obtain plasma or serum.

    • To a known volume of plasma/serum, add a fixed amount of Sulfaguanidine-¹³C₆ solution as the internal standard.

    • Perform protein precipitation (e.g., with acetonitrile or methanol) to remove interfering macromolecules.

    • Centrifuge and collect the supernatant for analysis.

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Separate Sulfaguanidine and Sulfaguanidine-¹³C₆ from other matrix components using a suitable chromatography column and mobile phase gradient.

    • Detect and quantify both compounds using mass spectrometry, monitoring their specific parent and product ion transitions.

  • Data Analysis:

    • Construct a calibration curve by analyzing standards with known concentrations of Sulfaguanidine and a fixed concentration of Sulfaguanidine-¹³C₆.

    • Calculate the concentration of Sulfaguanidine in the unknown samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

    • Plot the plasma concentration of Sulfaguanidine versus time to determine pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC (area under the curve), and bioavailability.

PK_Study_Workflow start Start dose Administer Sulfaguanidine to Animal Model start->dose collect Collect Blood Samples at Time Points dose->collect process Process Blood to Plasma/Serum collect->process add_is Add Sulfaguanidine-¹³C₆ (Internal Standard) process->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifuge and Collect Supernatant precipitate->centrifuge lcms LC-MS Analysis centrifuge->lcms quantify Quantify Sulfaguanidine using Peak Area Ratio lcms->quantify analyze Pharmacokinetic Parameter Calculation quantify->analyze end End analyze->end

Figure 3: Workflow for a Pharmacokinetic Study using Sulfaguanidine-¹³C₆.

Conclusion

The mechanism of action of Sulfaguanidine is well-established as the competitive inhibition of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. This targeted action provides a basis for its selective antibacterial activity. The use of its stable isotope-labeled counterpart, Sulfaguanidine-¹³C₆, is critical for precise quantitative analysis in preclinical and clinical development. Further research to determine specific inhibitory constants against DHPS from various bacterial species would provide a more comprehensive understanding of its spectrum of activity and potential for resistance development. The experimental protocols outlined herein provide a framework for researchers to further investigate the properties of this and other sulfonamide antibiotics.

References

The Biological Activity of Carbon-Labeled Sulfaguanidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine is a sulfonamide antibiotic primarily used for the treatment of enteric infections. Its mechanism of action involves the inhibition of bacterial folic acid synthesis, a pathway essential for bacterial growth and replication. The use of carbon-14 (¹⁴C) labeled Sulfaguanidine is a critical tool in drug development, enabling detailed investigation of its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth overview of the biological activity of carbon-labeled Sulfaguanidine, including its mechanism of action, and presents a framework for the experimental protocols and data analysis involved in its preclinical evaluation.

While specific quantitative ADME data for carbon-labeled Sulfaguanidine is not extensively available in publicly accessible literature, this guide will utilize data from a closely related sulfonamide, ¹⁴C-sulfadiazine, to provide representative insights into the expected pharmacokinetic properties and to illustrate the methodologies used in such studies.

Mechanism of Action: Inhibition of Bacterial Folic Acid Synthesis

Sulfaguanidine exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), Sulfaguanidine binds to the enzyme's active site, thereby blocking the folic acid synthesis pathway and inhibiting bacterial growth.[1][2]

Sulfaguanidine_Mechanism_of_Action Bacterial Folic Acid Synthesis Pathway Inhibition by Sulfaguanidine PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Product DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Substrate Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Product Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Co-factor for Sulfaguanidine Sulfaguanidine Sulfaguanidine->DHPS Competitive Inhibition

Figure 1: Mechanism of action of Sulfaguanidine in the bacterial folic acid synthesis pathway.

Pharmacokinetics of Carbon-Labeled Sulfonamides: A Case Study with ¹⁴C-Sulfadiazine

Due to the limited availability of specific ADME data for ¹⁴C-Sulfaguanidine, this section presents data from a study on ¹⁴C-sulfadiazine administered to pigs. This serves as a relevant model for understanding the expected pharmacokinetic behavior of a carbon-labeled sulfonamide.

Data Presentation

The following tables summarize the quantitative data from the study on ¹⁴C-sulfadiazine.

Table 1: Excretion of Radioactivity after Administration of ¹⁴C-Sulfadiazine in Pigs

Time Post-AdministrationCumulative Excretion (% of Administered Dose)
Day 155%
Day 275%
Day 385%
Day 1096%

Table 2: Distribution of ¹⁴C-Sulfadiazine and its Metabolites in Excreta

CompoundPercentage of Total Radioactivity in Excreta
Sulfadiazine (Unchanged)44%
N-acetylsulfadiazine30%
4-hydroxysulfadiazine15%
N-formylsulfadiazine2%
N-acetyl-4-hydroxysulfadiazine2%
Unidentified Metabolites7%

Table 3: Tissue Distribution of Radioactivity 10 Days Post-Administration of ¹⁴C-Sulfadiazine

TissueRadioactivity (% of Administered Dose)
Liver< 1%
Kidney< 1%
Muscle< 1%
Fat< 1%
Remaining Carcass~4%

Experimental Protocols

This section outlines the detailed methodologies for key experiments in a typical ADME study using a carbon-labeled sulfonamide, based on established practices and the ¹⁴C-sulfadiazine study.

Synthesis of ¹⁴C-Labeled Sulfaguanidine

The synthesis of ¹⁴C-Sulfaguanidine would typically involve the introduction of the ¹⁴C label at a stable position within the molecule, often in the aniline ring. A common starting material is ¹⁴C-labeled aniline. The general synthetic route would proceed as follows:

Synthesis_Workflow General Workflow for ¹⁴C-Sulfaguanidine Synthesis Aniline [¹⁴C]-Aniline Acetylation Acetylation Aniline->Acetylation Acetanilide [¹⁴C]-Acetanilide Acetylation->Acetanilide Chlorosulfonation Chlorosulfonation Acetanilide->Chlorosulfonation SulfonylChloride [¹⁴C]-p-Acetamidobenzenesulfonyl chloride Chlorosulfonation->SulfonylChloride Condensation Condensation with Guanidine SulfonylChloride->Condensation ProtectedSulfaguanidine Protected [¹⁴C]-Sulfaguanidine Condensation->ProtectedSulfaguanidine Deacetylation Deacetylation ProtectedSulfaguanidine->Deacetylation Sulfaguanidine [¹⁴C]-Sulfaguanidine Deacetylation->Sulfaguanidine Purification Purification (HPLC) Sulfaguanidine->Purification FinalProduct Final Product Purification->FinalProduct

Figure 2: A representative workflow for the synthesis of ¹⁴C-Sulfaguanidine.

Animal Studies
  • Animal Model: Swine are a relevant model for human gastrointestinal physiology. Male and female animals are typically used.

  • Dosing: A known dose of ¹⁴C-Sulfaguanidine (e.g., in capsules) is administered orally. The specific activity of the dosing solution is predetermined.

  • Sample Collection:

    • Excreta: Urine and feces are collected quantitatively at regular intervals (e.g., every 24 hours) for a period sufficient to ensure the majority of the radioactivity is recovered (typically >95%).

    • Blood: Blood samples are collected at various time points post-dosing to determine the pharmacokinetic profile of the parent drug and its metabolites.

    • Tissues: At the end of the study, animals are euthanized, and various tissues (liver, kidney, muscle, fat, etc.) are collected to determine the extent of drug distribution and retention.

Sample Analysis
  • Homogenization: Feces and tissue samples are homogenized to ensure uniform distribution of radioactivity.

  • Radioactivity Measurement: The total radioactivity in all samples (urine, homogenized feces, blood, and tissues) is quantified using Liquid Scintillation Counting (LSC).

  • Metabolite Profiling and Identification:

    • Extraction: Metabolites are extracted from the biological matrices using appropriate solvents.

    • Chromatographic Separation: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with a radiodetector to separate the parent compound from its metabolites.

    • Mass Spectrometry: The chemical structures of the metabolites are elucidated using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

ADME_Workflow Experimental Workflow for a ¹⁴C-Sulfaguanidine ADME Study Dosing Oral Administration of [¹⁴C]-Sulfaguanidine to Animal Model SampleCollection Sample Collection Dosing->SampleCollection UrineFeces Urine & Feces (Daily) SampleCollection->UrineFeces Blood Blood (Time-course) SampleCollection->Blood Tissues Tissues (Terminal) SampleCollection->Tissues Quantification Total Radioactivity Quantification (LSC) UrineFeces->Quantification Extraction Metabolite Extraction UrineFeces->Extraction Blood->Quantification Blood->Extraction Tissues->Quantification DataAnalysis Data Analysis & Reporting Quantification->DataAnalysis Separation Chromatographic Separation (HPLC with Radiodetector) Extraction->Separation Identification Metabolite Identification (LC-MS/MS) Separation->Identification Identification->DataAnalysis PK_Profile Pharmacokinetic Profile DataAnalysis->PK_Profile MassBalance Mass Balance & Excretion Routes DataAnalysis->MassBalance MetabolicPathway Metabolic Pathway Elucidation DataAnalysis->MetabolicPathway TissueDistribution Tissue Distribution DataAnalysis->TissueDistribution

Figure 3: A generalized experimental workflow for an in vivo ADME study of ¹⁴C-Sulfaguanidine.

Conclusion

The use of carbon-labeled Sulfaguanidine is indispensable for a thorough understanding of its biological activity and pharmacokinetic profile. While specific ADME data for ¹⁴C-Sulfaguanidine remains limited in the public domain, the methodologies and expected outcomes can be effectively modeled based on studies of related sulfonamides like ¹⁴C-sulfadiazine. The experimental protocols outlined in this guide provide a robust framework for conducting preclinical ADME studies, which are essential for regulatory submissions and for ensuring the safety and efficacy of new drug candidates. The combination of radiolabeling with advanced analytical techniques allows for a comprehensive characterization of the metabolic fate of Sulfaguanidine, providing critical data for drug development professionals.

References

Unraveling Bacterial Folic Acid Synthesis: A Technical Guide to a Folic Acid Synthesis Research with Sulfaguanidine-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Sulfaguanidine-¹³C₆ as a powerful tool for investigating bacterial folic acid synthesis. By leveraging the principles of stable isotope tracing and metabolic flux analysis, researchers can gain unprecedented insights into the mechanism of action of sulfonamides and the metabolic adaptations of bacteria under antibiotic pressure. This document provides a comprehensive overview of the theoretical background, detailed experimental methodologies, and data interpretation strategies.

Introduction: The Critical Role of Folic Acid Synthesis in Bacteria

Folic acid (vitamin B9) is an essential precursor for the biosynthesis of nucleotides (purines and thymidine) and certain amino acids.[1] Unlike humans, who obtain folate from their diet, most bacteria possess a de novo synthesis pathway, making it an attractive target for antimicrobial agents.[1][2] The inhibition of this pathway leads to the cessation of DNA replication and cell division, resulting in a bacteriostatic effect.[3][4]

Sulfonamides, a class of synthetic antimicrobial agents, function as competitive inhibitors in this pathway.[2][4] Their structural similarity to para-aminobenzoic acid (PABA), a key substrate in the folate synthesis pathway, allows them to bind to and inhibit the enzyme dihydropteroate synthase (DHPS).[1][3] This competitive inhibition effectively blocks the production of dihydropteroate, a crucial intermediate in the synthesis of folic acid.[1]

Sulfaguanidine-¹³C₆: A Stable Isotope Tracer for Metabolic Investigation

Sulfaguanidine is a sulfonamide antibiotic that has been used for the treatment of enteric infections.[1] The introduction of a stable isotope label, specifically the replacement of six carbon atoms with their heavier ¹³C isotope (Sulfaguanidine-¹³C₆), transforms this antibiotic into a powerful tracer for metabolic studies. This isotopic labeling does not alter the chemical or biological properties of the molecule, allowing it to mimic the behavior of its unlabeled counterpart within the bacterial cell.

The primary application of Sulfaguanidine-¹³C₆ lies in its use for metabolic flux analysis (MFA). By tracking the incorporation and movement of the ¹³C atoms, researchers can quantify the rate of metabolic reactions (fluxes) within the folate pathway and connected metabolic networks. This provides a dynamic view of cellular metabolism that is not achievable with traditional non-labeled experiments.

Mechanism of Action and Metabolic Fate

Sulfaguanidine, and by extension Sulfaguanidine-¹³C₆, exerts its antibacterial effect through the competitive inhibition of dihydropteroate synthase (DHPS).[1] This enzyme catalyzes the condensation of PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate. Due to its structural analogy to PABA, sulfaguanidine binds to the active site of DHPS, preventing the binding of the natural substrate and thereby halting the synthesis of folic acid.[1]

The metabolic fate of the ¹³C₆-labeled phenyl ring of sulfaguanidine within the bacterial cell is a key aspect of its use as a tracer. While the primary interaction is the reversible binding to DHPS, the possibility of metabolic transformation of the sulfaguanidine molecule itself can be investigated using mass spectrometry. However, the main utility of the ¹³C label is to act as a tracer for the uptake of the drug and to observe its downstream effects on the folate pathway.

Experimental Design and Protocols

The following section outlines a hypothetical, yet technically sound, experimental workflow for the use of Sulfaguanidine-¹³C₆ in bacterial folic acid synthesis research. This protocol is based on established methodologies for stable isotope tracing and metabolic flux analysis in bacteria.

Bacterial Culture and Labeling Experiment
  • Bacterial Strain and Culture Conditions: Select a bacterial strain of interest with a known and functional folate synthesis pathway. Culture the bacteria in a defined minimal medium to ensure that all nutrients are known and can be controlled.

  • Steady-State Growth: Establish a continuous culture (chemostat) or multiple batch cultures to achieve a metabolic steady state. This is crucial for accurate metabolic flux analysis.

  • Introduction of Sulfaguanidine-¹³C₆: Introduce Sulfaguanidine-¹³C₆ into the culture medium at a predetermined concentration (e.g., at or near the minimum inhibitory concentration, MIC). The ¹³C₆-labeled sulfaguanidine will act as the tracer.

  • Time-Course Sampling: Collect bacterial cell samples at various time points after the introduction of the labeled compound. Rapidly quench metabolic activity to preserve the intracellular metabolite concentrations and labeling patterns.

Metabolite Extraction
  • Cell Lysis: Lyse the collected bacterial cells using appropriate methods such as sonication or bead beating in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

  • Separation of Biomass: Centrifuge the cell lysate to pellet the insoluble cellular debris. The supernatant contains the intracellular metabolites.

  • Sample Preparation: Prepare the metabolite extracts for analysis by liquid chromatography-mass spectrometry (LC-MS). This may involve derivatization to improve the chromatographic separation and ionization efficiency of certain metabolites.

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the metabolites in the extract using a suitable liquid chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

  • Mass Spectrometry Detection: Analyze the eluting compounds using a high-resolution mass spectrometer. The instrument should be capable of accurately measuring the mass-to-charge ratio (m/z) of the metabolites and their isotopologues (molecules containing one or more ¹³C atoms).

  • Data Acquisition: Acquire data in a way that allows for the quantification of both the total amount of each metabolite and the distribution of its different isotopologues.

Data Analysis and Interpretation

Quantitative Data Summary

The quantitative data obtained from the LC-MS/MS analysis should be organized into tables for clear comparison and interpretation.

MetaboliteUnlabeled (M+0) Abundance (Relative)¹³C-labeled (M+n) Abundance (Relative)Total Pool Size (nmol/mg protein)Fold Change vs. Control
PABA
Dihydropteroate
Dihydrofolate (DHF)
Tetrahydrofolate (THF)
Sulfaguanidine
ParameterControlTreated with Sulfaguanidine-¹³C₆
Uptake Rate of Sulfaguanidine-¹³C₆ (nmol/mg protein/min)N/A
Intracellular Concentration of Sulfaguanidine-¹³C₆ (µM)N/A
Inhibition Constant (Ki) of DHPS (hypothetical)N/A
Metabolic Flux Analysis

The isotopologue distribution data is used to calculate the metabolic fluxes through the folate pathway. This is typically done using specialized software that employs mathematical models of the metabolic network. The model calculates the theoretical isotopologue distributions for a given set of fluxes and compares them to the experimental data to find the best fit.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

bacterial_folic_acid_synthesis GTP GTP Pterin_precursor Pterin Precursor GTP->Pterin_precursor Dihydropteroate Dihydropteroate Pterin_precursor->Dihydropteroate Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA aro genes DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPS->Dihydropteroate DHFS Dihydrofolate Synthase (DHFS) Dihydropteroate->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Amino_Acids Amino Acid Synthesis THF->Amino_Acids Sulfaguanidine Sulfaguanidine Sulfaguanidine->DHPS Competitive Inhibition

Bacterial Folic Acid Synthesis Pathway and Sulfaguanidine Inhibition.

experimental_workflow cluster_culture Bacterial Culture and Labeling cluster_analysis Sample Processing and Analysis cluster_data Data Interpretation Culture Bacterial Culture (Steady State) Add_Tracer Add Sulfaguanidine-¹³C₆ Culture->Add_Tracer Sampling Time-Course Sampling Add_Tracer->Sampling Extraction Metabolite Extraction Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Metabolites and Isotopologues LCMS->Quantification MFA Metabolic Flux Analysis Quantification->MFA logical_relationship Sulfaguanidine_13C6 Sulfaguanidine-¹³C₆ (Tracer) Bacterial_Cell Bacterial Cell Sulfaguanidine_13C6->Bacterial_Cell Uptake Inhibition DHPS Inhibition Bacterial_Cell->Inhibition Folate_Pathway Folic Acid Pathway Metabolic_Flux Altered Metabolic Flux Folate_Pathway->Metabolic_Flux LCMS_Data LC-MS/MS Data (Isotopologue Distribution) Metabolic_Flux->LCMS_Data is measured by Inhibition->Folate_Pathway

References

Investigating Drug Metabolism with Sulfaguanidine-13C6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for investigating the drug metabolism of sulfaguanidine, utilizing its stable isotope-labeled form, Sulfaguanidine-13C6. This document details experimental protocols for in vitro and in vivo studies, data analysis techniques, and the role of modern analytical methods in elucidating the metabolic fate of this sulfonamide antibiotic.

Introduction to Sulfaguanidine and the Role of Stable Isotope Labeling

Sulfaguanidine is a sulfonamide antibiotic used in veterinary medicine for treating enteric infections.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for determining its efficacy and safety. Stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful tool for these investigations.[2][3] this compound, where six carbon atoms in the benzene ring are replaced with ¹³C, serves as an ideal tracer.[4][5] Its identical physicochemical properties to the unlabeled drug ensure that it follows the same metabolic pathways, while its distinct mass allows for unambiguous detection and quantification by mass spectrometry (MS).[6][7] This approach eliminates the need for radioactive isotopes, enhancing safety in handling and disposal.[3]

Data Presentation: Quantitative Insights into Sulfaguanidine Metabolism

While specific quantitative data for this compound is not extensively published, the following tables summarize key pharmacokinetic parameters for unlabeled sulfaguanidine in rats and provide a template for expected data from studies using the ¹³C-labeled compound. These values serve as a baseline for designing and interpreting new metabolism studies.

Table 1: Pharmacokinetic Parameters of Sulfaguanidine in Rats Following a Single Dose

ParameterIntravenous (2.5 mg/kg)Oral (25 mg/kg)
Cmax (µg/mL) -Neonatal: 3.56 / Adult: 0.41
Tmax (h) -Neonatal: 1.50 / Adult: 1.67
AUC₀-∞ (µg·h/mL) Neonatal: 20.46 / Adult: 8.18-
Absolute Bioavailability (%) -Neonatal: 57.86 / Adult: 12.76
CLt (L/h/kg) Neonatal: 0.14 / Adult: 0.29-
Vdss (L/kg) Neonatal: 0.59 / Adult: 0.65-

Data sourced from studies on unlabeled sulfaguanidine in neonatal and adult rats.[2] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; CLt: Total body clearance; Vdss: Volume of distribution at steady state.

Table 2: Representative Data from an In Vitro Human Liver Microsomal Stability Assay

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound (Predicted)
Positive Control (e.g., Verapamil)
Negative Control (e.g., Warfarin)

This table is a template. Actual values would be determined experimentally.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the metabolism of this compound.

In Vitro Metabolism using Human Liver Microsomes

This protocol assesses the metabolic stability of this compound in human liver microsomes, a primary system for evaluating phase I metabolism.[8][9]

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (IS) (e.g., a structurally similar sulfonamide)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, HLM, and this compound (final concentration typically 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

Data Analysis:

  • Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

  • Plot the natural log of the percentage of remaining this compound against time.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).[10]

Cytochrome P450 (CYP450) Reaction Phenotyping

This experiment identifies the specific CYP450 enzymes responsible for the metabolism of sulfaguanidine.[3][11][12]

Materials:

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • Human liver microsomes

  • Specific CYP450 chemical inhibitors (e.g., ketoconazole for CYP3A4)

  • This compound

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

Procedure (Recombinant Enzyme Approach):

  • Incubate this compound with individual recombinant CYP enzymes in the presence of the NADPH regenerating system.

  • After a set time, quench the reaction and analyze for the depletion of the parent compound and formation of metabolites.

Procedure (Chemical Inhibition Approach):

  • Pre-incubate human liver microsomes with specific CYP450 inhibitors.

  • Add this compound and the NADPH regenerating system.

  • Measure the rate of metabolism and compare it to a control incubation without the inhibitor. A significant reduction in metabolism indicates the involvement of the inhibited enzyme.

Data Analysis:

  • Calculate the percentage of metabolism inhibited by each specific inhibitor to determine the contribution of each CYP isozyme.

In Vitro Gut Microbiota Metabolism Assay

This protocol investigates the role of the gut microbiome in the metabolism of this compound.[13][14]

Materials:

  • Fresh or frozen human fecal samples

  • Anaerobic incubation medium

  • Anaerobic chamber or system

  • This compound

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Prepare a fecal slurry in an anaerobic medium inside an anaerobic chamber.

  • Add this compound to the fecal slurry.

  • Incubate anaerobically at 37°C for various time points (e.g., 0, 4, 8, 24 hours).

  • At each time point, terminate the reaction and extract the parent compound and any metabolites using an appropriate solvent.

  • Analyze the extracts by LC-MS/MS.

Data Analysis:

  • Identify and quantify this compound and its microbially-derived metabolites.

  • Determine the rate of metabolism by the gut microbiota.

Bioanalytical Method for Quantification using LC-MS/MS

A robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for accurate quantification.[15][16]

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3-0.5 mL/min.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (M+H)⁺ → Product ion

    • Unlabeled Sulfaguanidine (as internal standard or for comparison): Precursor ion (M+H)⁺ → Product ion

    • Metabolites: Predicted precursor ions → Product ions

  • Optimization: Optimize cone voltage, collision energy, and other source parameters for maximum sensitivity.

Method Validation:

  • The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, accuracy, precision, linearity, recovery, and stability.[17][18]

Visualization of Experimental Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in investigating the metabolism of this compound.

experimental_workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism cluster_analysis Analytical Phase cluster_data Data Interpretation hlm Human Liver Microsomes (HLM) sample_prep Sample Preparation (Protein Precipitation/Extraction) hlm->sample_prep cyp Recombinant CYP450s cyp->sample_prep gut Gut Microbiota Culture gut->sample_prep animal Animal Model (e.g., Rat) animal->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk Pharmacokinetic Analysis lcms->pk met_id Metabolite Identification lcms->met_id pathway Metabolic Pathway Elucidation met_id->pathway

Caption: General workflow for drug metabolism studies.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism cluster_gut Gut Microbiota Metabolism sg_13c6 This compound oxidation Oxidation (e.g., Hydroxylation) sg_13c6->oxidation reduction Reduction/Hydrolysis sg_13c6->reduction excretion Excretion sg_13c6->excretion Unchanged conjugation Conjugation (e.g., Glucuronidation, Acetylation) oxidation->conjugation conjugation->excretion reduction->excretion cyp_phenotyping_logic start Incubate this compound with Human Liver Microsomes inhibitor Add Specific CYP450 Inhibitor start->inhibitor measure Measure Metabolite Formation Rate inhibitor->measure compare Compare to Control (No Inhibitor) measure->compare conclusion Identify Contributing CYP Isozyme compare->conclusion Significant Reduction no_inhibition No Significant Inhibition compare->no_inhibition No Significant Reduction

References

Early-stage research applications of Sulfaguanidine-13C6

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early-Stage Research Applications of Sulfaguanidine-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine is a sulfonamide antimicrobial agent characterized by its poor absorption from the gastrointestinal tract, making it historically useful for the treatment of enteric infections.[1] The introduction of a stable isotope label, specifically the replacement of six carbon atoms with their ¹³C isotopes to create Sulfaguanidine-¹³C₆, provides a powerful tool for researchers in the early stages of drug development and metabolic studies. This heavy-isotope-labeled analog is chemically identical to its unlabeled counterpart but can be distinguished using mass spectrometry. This technical guide explores the potential early-stage research applications of Sulfaguanidine-¹³C₆, focusing on its utility in pharmacokinetics, gut microbiome interactions, and metabolic fate studies.

Pharmacokinetics and Metabolism (ADME) Studies

Stable isotope-labeled compounds are invaluable in absorption, distribution, metabolism, and excretion (ADME) studies.[2][3] The use of Sulfaguanidine-¹³C₆ allows for the precise quantification of the parent drug and its metabolites, even at low concentrations, without the need for radiolabeling.[3]

Experimental Protocol: Oral Bioavailability and Excretion Study in a Rodent Model
  • Animal Model: Male Sprague-Dawley rats (n=6) are fasted overnight with free access to water.

  • Dosing: A single oral gavage of Sulfaguanidine-¹³C₆ (10 mg/kg) is administered. A parallel group receives an intravenous (IV) dose of unlabeled sulfaguanidine (1 mg/kg) for bioavailability calculation.

  • Sample Collection: Blood samples are collected via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing. Urine and feces are collected over 48 hours in metabolic cages.

  • Sample Preparation: Plasma is separated from blood by centrifugation. Urine samples are diluted. Fecal samples are homogenized and extracted with a suitable organic solvent.

  • LC-MS/MS Analysis: Samples are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of Sulfaguanidine-¹³C₆ and any potential metabolites.

  • Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, are calculated. The absolute oral bioavailability (F%) is determined by comparing the dose-normalized AUC from the oral and IV routes. The percentage of the administered dose recovered in urine and feces is calculated to assess the primary route of excretion.

Hypothetical Data Presentation
ParameterValueUnit
Cmax (Oral) 0.5µg/mL
Tmax (Oral) 2.0h
AUC₀₋₂₄ (Oral) 4.2µg*h/mL
Elimination Half-life (t₁/₂) 6.8h
Absolute Oral Bioavailability (F%) < 5%
Fecal Excretion (% of Dose) > 90%
Urinary Excretion (% of Dose) < 5%

ADME Study Workflow

ADME_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_results Results dosing Oral Administration of Sulfaguanidine-¹³C₆ (10 mg/kg) blood Blood Sampling (0-24h) dosing->blood Absorption & Distribution excreta Urine & Feces (0-48h) dosing->excreta Excretion lcms LC-MS/MS Quantification blood->lcms excreta->lcms pk Pharmacokinetic Parameters lcms->pk excretion Excretion Profile lcms->excretion

Caption: Workflow for an ADME study using Sulfaguanidine-¹³C₆.

Gut Microbiome Interactions

Given that sulfaguanidine is poorly absorbed and exerts its effects in the gut, Sulfaguanidine-¹³C₆ is an ideal tool for studying its interactions with the gut microbiota.[4][5] The ¹³C₆ label allows for tracing the fate of the drug within the complex gut environment and its influence on microbial metabolism.[6][7]

Experimental Protocol: In Vitro Fermentation with Human Fecal Slurry
  • Fecal Slurry Preparation: Fresh fecal samples from healthy human donors are pooled and homogenized in an anaerobic buffer.

  • Incubation: The fecal slurry is incubated with Sulfaguanidine-¹³C₆ (50 µM) under strict anaerobic conditions at 37°C. A control group without the drug is run in parallel.

  • Time-Course Sampling: Aliquots are collected at 0, 6, 12, 24, and 48 hours.

  • Metabolomics: Samples are quenched and extracted for intracellular and extracellular metabolites. The extracts are analyzed by LC-MS/MS to identify and quantify ¹³C-labeled metabolites, providing insights into the biotransformation of Sulfaguanidine-¹³C₆ by the gut microbiota.

  • Microbial Composition Analysis: DNA is extracted from the samples, and 16S rRNA gene sequencing is performed to assess changes in the microbial community structure in response to the drug.

  • Short-Chain Fatty Acid (SCFA) Analysis: SCFAs (e.g., acetate, propionate, butyrate) are quantified by gas chromatography (GC) to evaluate the impact on key microbial metabolic outputs.

Hypothetical Data Presentation
Time (h)Sulfaguanidine-¹³C₆ Remaining (%)¹³C-Labeled Metabolite A (%)Change in Butyrate Conc. (%)
0 10000
6 8515+5
12 6238+12
24 2575+25
48 <5>95+18

Gut Microbiome Interaction Pathway

Microbiome_Interaction cluster_input Input cluster_process Interaction cluster_output Outputs drug Sulfaguanidine-¹³C₆ biotransformation Microbial Biotransformation drug->biotransformation microbiome Gut Microbiota microbiome->biotransformation metabolites ¹³C-Labeled Metabolites biotransformation->metabolites scfa Altered SCFA Production biotransformation->scfa composition Shift in Microbial Composition biotransformation->composition Metabolic_Pathway parent Sulfaguanidine-¹³C₆ m1 M1 (N-acetylated-¹³C₆) parent->m1 N-acetyltransferase m2 M2 (Hydroxylated-¹³C₆) parent->m2 CYP450 (microbial) m3 M3 (Cleaved aniline-¹³C₆) parent->m3 Amidohydrolase

References

A Technical Guide to High-Purity Sulfaguanidine-13C6 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of high-purity Sulfaguanidine-13C6, a stable isotope-labeled internal standard crucial for accurate quantification in metabolic and pharmacokinetic studies. This document details commercial suppliers, technical specifications, and key experimental applications, including its role in elucidating the mechanism of action of sulfonamide antibiotics.

Commercial Availability and Specifications

High-purity this compound is available from a select number of specialized chemical suppliers. The quality and specifications of the product are critical for its effective use as an internal standard in mass spectrometry-based assays. Researchers should carefully consider the chemical purity and isotopic enrichment when selecting a supplier. Below is a comparative table of commercial sources for high-purity this compound.

SupplierProduct NumberChemical PurityIsotopic EnrichmentAvailable Quantities
MedchemExpressHY-B1267S1>98%[1]Not specified1 mg, 5 mg, 10 mg[1]
AlsachimC7425≥98%[2]≥99% 13C[2]1 mg, 5 mg, 10 mg, 25 mg, 100 mg[2]
Chemexpress.cnHY-B1267S1>98%[3]Not specified1 mg, 5 mg, 10 mg[3]
ClearsynthCS-O-11748Not specifiedNot specifiedNot specified[4]
Santa Cruz Biotechnologysc-214475Not specifiedNot specifiedNot specified[5]
Toronto Research ChemicalsNot specifiedNot specifiedNot specifiedNot specified[6][7]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfaguanidine, like other sulfonamide antibiotics, exerts its antimicrobial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[8] This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a vital component in the biosynthesis of nucleic acids and some amino acids in bacteria. By blocking this pathway, sulfaguanidine effectively halts bacterial growth and replication.[8]

The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfaguanidine.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolic_Acid->Nucleic_Acids Sulfaguanidine Sulfaguanidine Sulfaguanidine->DHPS

Bacterial Folic Acid Synthesis Pathway Inhibition by Sulfaguanidine.

Experimental Protocols

Use of this compound as an Internal Standard in LC-MS/MS Analysis

The primary application of this compound is as an internal standard for the accurate quantification of unlabeled sulfaguanidine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled standard co-elutes with the analyte of interest but is distinguished by its higher mass, allowing for precise correction of matrix effects and variations in sample preparation and instrument response.

A. Sample Preparation (General Protocol)

  • Spiking: To a known volume or weight of the biological sample (e.g., plasma, urine, tissue homogenate), add a known amount of this compound solution in a suitable solvent (e.g., methanol or acetonitrile).

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a water-miscible organic solvent such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample). Vortex vigorously and then centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte and the internal standard.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

B. LC-MS/MS Method (Illustrative Parameters)

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Sulfaguanidine (unlabeled): Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

      • This compound (labeled): Monitor the transition from the precursor ion (m/z, which will be 6 units higher than the unlabeled compound) to the corresponding product ion.

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard to achieve maximum sensitivity.

The workflow for using this compound as an internal standard is depicted in the following diagram.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Analysis Biological_Sample Biological Sample Spike Spike with This compound Biological_Sample->Spike Extraction Extraction/ Cleanup Spike->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Workflow for LC-MS/MS Quantification using this compound.
Metabolic Labeling Studies

While less common for antimicrobial agents, this compound could potentially be used in metabolic labeling studies to trace its metabolic fate in biological systems. This would involve administering the labeled compound and then using mass spectrometry to identify and quantify its metabolites, which would also be labeled with 13C.

A. Experimental Design

  • Administration: Administer this compound to the biological system of interest (e.g., cell culture, animal model).

  • Time Course: Collect samples at various time points to track the appearance and disappearance of the parent compound and its metabolites.

  • Sample Processing: Extract metabolites from the collected samples using appropriate methods (e.g., liquid-liquid extraction, solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the extracts using high-resolution mass spectrometry to identify potential metabolites based on their mass-to-charge ratio, which will reflect the incorporation of the 13C atoms.

The logical relationship for a metabolic labeling experiment is shown below.

Metabolic_Labeling Labeled_Compound This compound Administration Biological_System Biological System (e.g., Cells, Animal) Labeled_Compound->Biological_System Metabolism Metabolic Transformation Biological_System->Metabolism Labeled_Metabolites 13C-Labeled Metabolites Metabolism->Labeled_Metabolites Analysis Mass Spectrometry Analysis Labeled_Metabolites->Analysis Identification Metabolite Identification Analysis->Identification

Logical Flow of a Metabolic Labeling Experiment.

Conclusion

High-purity this compound is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and related fields. Its use as an internal standard ensures the accuracy and reliability of quantitative data obtained from LC-MS/MS analyses. This guide provides a foundational understanding of its commercial availability, mechanism of action, and key experimental applications to facilitate its effective implementation in research settings. Researchers are encouraged to consult the technical data sheets from their chosen supplier for the most detailed and up-to-date product information.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Sulfaguanidine-13C6 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of sulfaguanidine and its stable isotope-labeled internal standard, Sulfaguanidine-13C6. The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. The described method is suitable for the quantification of sulfaguanidine in various biological matrices, supporting pharmacokinetic, drug metabolism, and toxicology studies.

Introduction

Sulfaguanidine is a sulfonamide antibiotic used in veterinary medicine for the treatment of enteric infections.[1] Accurate and reliable quantification of sulfaguanidine in biological samples is crucial for understanding its pharmacokinetic profile and ensuring food safety. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in sample preparation and instrument response.[2][3] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the analysis of sulfaguanidine, employing this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Sulfaguanidine analytical standard

  • This compound (Toronto Research Chemicals or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., plasma, tissue homogenate)

Sample Preparation
  • Spiking: Spike 100 µL of the biological matrix with the appropriate concentrations of sulfaguanidine calibration standards or quality control samples.

  • Internal Standard Addition: Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol) to all samples, calibration standards, and quality control samples.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each sample.

  • Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Dilution (Optional): If necessary, dilute the supernatant with an appropriate volume of the initial mobile phase to match the starting chromatographic conditions.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from matrix components. An example gradient is provided in the table below.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Table 1: Example Chromatographic Gradient

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05
Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM): The MRM transitions for sulfaguanidine and this compound are listed in the table below. The transitions for this compound are deduced from the known fragmentation of sulfaguanidine and should be confirmed by direct infusion of the standard.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Sulfaguanidine 215.1156.00.13020
215.192.10.13035
This compound (IS) 221.1162.00.13020
221.198.10.13035

Data Presentation

The following tables summarize typical quantitative data that can be achieved with this method. The values are compiled from various literature sources and should be considered as examples.[4] Method validation should be performed in the user's laboratory to establish specific performance characteristics.

Table 3: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Sulfaguanidine1 - 1000> 0.995

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 10< 1090 - 110
Mid100< 10< 1090 - 110
High800< 10< 1090 - 110

Table 5: Recovery

QC LevelConcentration (ng/mL)Recovery (%)
Low3> 85
Mid100> 85
High800> 85

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (100 µL) spike Spike with Standards/QCs sample->spike add_is Add Internal Standard (this compound) spike->add_is precipitate Protein Precipitation (300 µL Acetonitrile) add_is->precipitate vortex Vortex Mix (1 min) precipitate->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer lc_separation LC Separation (C18 Column) transfer->lc_separation Inject ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection Elution quantification Quantification (Peak Area Ratio vs. Concentration) ms_detection->quantification Data Acquisition reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of Sulfaguanidine.

References

Application Note: Quantitative Analysis of Sulfonamide Residues in Animal-Derived Food Products Using Sulfaguanidine-¹³C₆ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Veterinary drugs, particularly sulfonamides, are essential for treating and preventing diseases in food-producing animals.[1] However, their overuse can lead to residues in animal-derived products like meat, milk, and eggs, posing potential risks to human health, including allergic reactions and the development of antibiotic-resistant bacteria.[2][3] To ensure food safety, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for these compounds in various food matrices.[4]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sulfonamide residues. The protocol incorporates Sulfaguanidine-¹³C₆, a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][5] The methodologies described are based on established principles of analytical method validation for veterinary drug residues.[6][7]

Experimental Protocol

This protocol provides a comprehensive workflow for the extraction and quantification of sulfonamide residues from animal tissue (e.g., muscle, liver).

1. Reagents and Materials

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid.

  • Standards: Analytical standards of target sulfonamides and Sulfaguanidine-¹³C₆ internal standard (IS).

  • Extraction Salts/Cartridges: QuEChERS extraction salts or Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB).[1][8][9]

  • Equipment: Homogenizer, centrifuge, vortex mixer, solvent evaporator, analytical balance, LC-MS/MS system.

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each sulfonamide standard and Sulfaguanidine-¹³C₆ in methanol to create individual stock solutions. Store at -20°C.[10]

  • Intermediate Stock Solution (10 µg/mL): Prepare a mixed working standard solution containing all target sulfonamides by diluting the primary stocks in methanol.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of Sulfaguanidine-¹³C₆ by diluting its primary stock in methanol.

  • Calibration Standards (0.5 - 100 ng/mL): Prepare a series of calibration standards by spiking appropriate amounts of the intermediate stock solution into a blank matrix extract. This range should encompass the MRLs of the target analytes.

3. Sample Preparation (QuEChERS Method) The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined extraction and cleanup procedure.[8][11]

  • Homogenization: Weigh 2 g (± 0.1 g) of homogenized tissue sample into a 50 mL centrifuge tube.

  • Spiking: Add the Sulfaguanidine-¹³C₆ internal standard working solution to the sample and briefly vortex.

  • Extraction:

    • Add 10 mL of acetonitrile containing 0.2% formic acid.[9]

    • Cap and shake vigorously for 10 minutes.

    • Add QuEChERS extraction salts.

    • Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes at 5°C.[10]

  • Cleanup (d-SPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE (d-SPE) tube containing cleanup sorbents. Vortex for 1 minute and centrifuge.

  • Final Preparation:

    • Transfer the final supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4][10]

    • Reconstitute the residue in 1.0 mL of mobile phase starting composition (e.g., 50:50 methanol/water) and filter through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[10]

4. LC-MS/MS Analysis Analysis is performed using a triple quadrupole mass spectrometer, which provides the high sensitivity and selectivity required for residue analysis.[11]

  • LC System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[12]

  • Ionization: Electrospray Ionization in Positive Mode (ESI+).[12]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two transitions per analyte for confirmation.

Quantitative Data and Method Performance

The following tables summarize typical instrument parameters and validation data for the analysis of sulfonamides.

Table 1: Illustrative LC-MS/MS Operating Conditions

Parameter Condition
LC Column C18 Reversed-Phase (e.g., 100 mm × 2.1 mm, 1.8 µm)[12]
Mobile Phase A 0.1% Formic Acid in Water[10][12]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[10][12]
Flow Rate 0.3 mL/min[12]
Injection Volume 3-8 µL[10][12]
Column Temperature 40 °C[10][12]
Ionization Mode ESI Positive[12]
Spray Voltage 5500 V[12]
Source Temperature 550 °C[12]

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Typical Method Validation Performance Data for Sulfonamides in Animal Tissue

Analyte Linearity (R²) Recovery (%) LOQ (µg/kg) LOD (µg/kg)
Sulfaguanidine > 0.99[4] 70-120[1] 0.02-12[2][13] 0.01-4[2][13]
Sulfadiazine > 0.99[13] 79-103[12] 0.05-10 0.01-5
Sulfamethazine > 0.99[4] 82-119[4] 0.10-15 0.02-8

| Sulfamethoxazole | > 0.99[13] | 71-117[1] | 0.05-10 | 0.01-5 |

Data compiled from multiple sources to represent typical performance.[1][2][4][12][13]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

G Workflow for Veterinary Drug Residue Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Homogenized Sample (e.g., 2g Tissue) Spike 2. Spike with IS (Sulfaguanidine-¹³C₆) Sample->Spike Extract 3. Solvent Extraction (Acetonitrile) Spike->Extract LC_MS 6. LC-MS/MS Analysis (MRM Mode) Cleanup 4. d-SPE Cleanup Extract->Cleanup Concentrate 5. Evaporation & Reconstitution Cleanup->Concentrate Concentrate->LC_MS Quant 7. Quantification (vs. Calibration Curve) LC_MS->Quant Report 8. Final Report (Residue Levels) Quant->Report

Caption: Analytical workflow for quantifying veterinary drug residues.

Conclusion

The described LC-MS/MS method, utilizing Sulfaguanidine-¹³C₆ as an internal standard, provides a reliable and sensitive approach for the routine monitoring of sulfonamide residues in food products of animal origin. The protocol demonstrates excellent performance characteristics, including high linearity, good recovery, and low limits of detection and quantification, meeting the stringent requirements set by food safety authorities.[2][4] The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision necessary for regulatory compliance and ensuring consumer safety.

References

Application Notes and Protocols for Cell Culture Experiments with Sulfaguanidine-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Sulfaguanidine-13C6 in cell culture-based research. This compound is a stable isotope-labeled form of the sulfonamide antibiotic, Sulfaguanidine. The incorporation of six carbon-13 atoms allows for the precise tracking and quantification of the compound and its metabolic products in biological systems using mass spectrometry.

Application Note 1: Metabolic Fate Analysis of this compound in Mammalian and Bacterial Cells

Objective: To elucidate the uptake, metabolic transformation, and excretion of this compound in both target bacterial cells and host mammalian cells. This analysis is crucial for understanding the drug's mechanism of action, potential off-target effects, and mechanisms of resistance.

Background: Sulfaguanidine acts as an antimicrobial agent by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1][2][3] Mammalian cells, by contrast, obtain folic acid from their diet and lack the DHPS enzyme, rendering them insusceptible to the primary action of sulfonamides.[1] However, understanding the metabolic fate of Sulfaguanidine in both cell types is critical for a complete pharmacological profile.

Experimental Protocol:

Materials:

  • This compound

  • Mammalian cell line (e.g., Caco-2 for intestinal absorption models)

  • Bacterial strain (e.g., E. coli)

  • Appropriate cell culture media and supplements (e.g., DMEM, RPMI-1640, LB Broth)

  • Fetal Bovine Serum (FBS), dialyzed

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Acetonitrile

  • Methanol

  • Water (LC-MS grade)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture:

    • Mammalian Cells: Culture Caco-2 cells in DMEM supplemented with 10% dialyzed FBS until they form a confluent monolayer.

    • Bacterial Cells: Grow E. coli in LB broth to the mid-logarithmic phase of growth.

  • Dosing:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Spike the cell culture media with this compound to a final concentration relevant to its therapeutic dose. A dose-response curve may be established in preliminary experiments.

  • Incubation and Sampling:

    • Replace the existing media with the this compound-containing media.

    • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).

    • At each time point, collect both the cell culture supernatant and the cell pellet.

  • Sample Preparation:

    • Supernatant (Extracellular Metabolites):

      • Transfer a known volume of the supernatant to a new tube.

      • Add cold acetonitrile to precipitate proteins.

      • Centrifuge to pellet the precipitated proteins.

      • Collect the supernatant for LC-MS analysis.

    • Cell Pellet (Intracellular Metabolites):

      • Wash the cell pellet twice with ice-cold PBS.

      • Lyse the cells using a suitable lysis buffer.

      • Add cold methanol to the cell lysate to precipitate proteins and extract metabolites.

      • Centrifuge and collect the supernatant for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the prepared samples using a high-resolution LC-MS system.

    • Develop a targeted method to detect and quantify this compound and its potential metabolites by monitoring their specific mass-to-charge ratios (m/z).

Data Presentation:

Time Point (hours)Intracellular this compound (peak area)Extracellular this compound (peak area)Putative Metabolite 1-13C (peak area)Putative Metabolite 2-13C (peak area)
00Baseline00
2
4
8
24

Experimental Workflow:

workflow Metabolic Fate Analysis Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_extraction Metabolite Extraction cluster_analysis Analysis cell_culture Cell Culture (Mammalian or Bacterial) dosing Dose with This compound cell_culture->dosing incubation Incubate for Time Course dosing->incubation sampling Collect Supernatant & Cell Pellet incubation->sampling supernatant_prep Supernatant Protein Precipitation sampling->supernatant_prep pellet_prep Cell Lysis & Pellet Protein Precipitation sampling->pellet_prep lcms LC-MS Analysis supernatant_prep->lcms pellet_prep->lcms data_analysis Data Interpretation lcms->data_analysis

Caption: Workflow for tracing the metabolic fate of this compound.

Application Note 2: Quantifying Drug Efficacy and Host Cell Perturbation

Objective: To correlate the intracellular concentration of this compound with its antibacterial efficacy and to simultaneously assess any metabolic perturbations in the host mammalian cells.

Background: While the primary target of sulfaguanidine is bacterial folic acid synthesis, high concentrations or off-target effects could potentially impact host cell metabolism. By using a stable isotope-labeled compound, it is possible to precisely quantify drug uptake and correlate it with both the intended therapeutic effect and any unintended consequences.

Experimental Protocol:

Materials:

  • All materials from Application Note 1

  • Co-culture system (e.g., Transwell inserts)

  • Reagents for bacterial viability assay (e.g., resazurin-based assay)

  • Reagents for mammalian cell viability assay (e.g., MTT assay)

Procedure:

  • Co-culture Setup:

    • Seed mammalian cells (e.g., Caco-2) in the bottom chamber of a co-culture plate.

    • Once the mammalian cells are confluent, add bacteria (e.g., E. coli) to the apical chamber.

  • Dosing and Incubation:

    • Introduce this compound to the co-culture system at a range of concentrations.

    • Incubate for a predetermined time (e.g., 24 hours).

  • Efficacy and Viability Assessment:

    • Bacterial Efficacy: At the end of the incubation, quantify bacterial viability in the apical chamber using a resazurin-based assay.

    • Mammalian Cell Viability: Assess the viability of the mammalian cells in the bottom chamber using an MTT assay.

  • Quantification of Intracellular this compound:

    • Harvest both the bacteria and the mammalian cells separately.

    • Perform metabolite extraction and LC-MS analysis as described in Application Note 1 to determine the intracellular concentration of this compound in each cell type.

Data Presentation:

This compound Concentration (µM)Intracellular Drug Level (Bacteria) (peak area)Bacterial Viability (%)Intracellular Drug Level (Mammalian) (peak area)Mammalian Cell Viability (%)
0 (Control)01000100
1
10
50
100

Caption: Investigating the effect of a second drug on Sulfaguanidine metabolism.

References

Application Notes and Protocols for Tracing Gut Microbiota Metabolism with Sulfaguanidine-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Sulfaguanidine-¹³C₆ to investigate the metabolic activity of the gut microbiota. This stable isotope-labeled compound allows for the precise tracing of its biotransformation by intestinal bacteria, offering valuable insights into drug-microbiome interactions. The following sections detail the background, potential metabolic pathways, experimental protocols, and data presentation for such studies.

Introduction to Sulfaguanidine and Gut Microbiota Interactions

Sulfaguanidine is a sulfonamide antibiotic that inhibits bacterial folic acid synthesis by acting as a competitive inhibitor of the enzyme dihydropteroate synthase.[1][2] While its primary use is as an antimicrobial agent, its interaction with the diverse and metabolically active gut microbiota is of significant interest in drug development and personalized medicine. The gut microbiota can directly metabolize drugs, altering their efficacy, toxicity, and bioavailability.[3][4] Common metabolic reactions mediated by gut bacteria include reduction, hydrolysis, and acetylation.[2][3] For sulfonamides like sulfasalazine, bacterial azoreductases are known to cleave the azo bond, releasing the active drug moiety.[2][5] While sulfaguanidine lacks an azo bond, it is susceptible to other bacterial modifications, most notably N-acetylation.

The use of a stable isotope-labeled version, Sulfaguanidine-¹³C₆, where six carbon atoms in the benzene ring are replaced with ¹³C, enables researchers to distinguish between the parent drug and its microbially-generated metabolites using mass spectrometry. This technique, known as stable isotope probing (SIP), provides a powerful tool to elucidate metabolic pathways and quantify the metabolic capacity of the gut microbiome.[1][6]

Proposed Metabolic Pathway of Sulfaguanidine in the Gut Microbiota

Based on known bacterial biotransformations of sulfonamides and other xenobiotics, the primary metabolic pathway for sulfaguanidine in the gut is likely N-acetylation. The amino group on the benzene ring is a prime target for bacterial N-acetyltransferases. This reaction would result in the formation of N-acetyl-sulfaguanidine-¹³C₆. This metabolite can be readily distinguished from the parent compound by a mass shift in mass spectrometry analysis.

Sulfaguanidine_Metabolism Sulfaguanidine Sulfaguanidine-¹³C₆ Acetyl_Sulfaguanidine N-acetyl-sulfaguanidine-¹³C₆ Sulfaguanidine->Acetyl_Sulfaguanidine Acetylation Enzyme Bacterial N-acetyltransferase Enzyme->Sulfaguanidine

Figure 1: Proposed metabolic pathway of Sulfaguanidine-¹³C₆ by gut microbiota.

Experimental Workflow for In Vitro Fecal Fermentation

The following diagram outlines a typical workflow for an in vitro experiment to trace the metabolism of Sulfaguanidine-¹³C₆ using human fecal samples.

Experimental_Workflow cluster_preparation Sample Preparation cluster_incubation In Vitro Fermentation cluster_analysis Analysis Fecal_Sample Fresh Fecal Sample Collection Fecal_Slurry Prepare Fecal Slurry (e.g., 10% w/v in PBS) Fecal_Sample->Fecal_Slurry Incubation Incubate Slurry with Sulfaguanidine-¹³C₆ (Anaerobic, 37°C) Fecal_Slurry->Incubation Time_Points Collect Samples at Different Time Points (e.g., 0, 6, 12, 24h) Incubation->Time_Points Extraction Metabolite Extraction (e.g., with Methanol) Time_Points->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis

Figure 2: Experimental workflow for tracing Sulfaguanidine-¹³C₆ metabolism.

Detailed Experimental Protocols

Preparation of Fecal Slurry

This protocol is adapted from established in vitro fermentation methods.[7][8]

Materials:

  • Fresh human fecal samples (collected within 2 hours)

  • Anaerobic dilution solution (e.g., phosphate-buffered saline (PBS), pre-reduced)

  • Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂)

  • Stomacher or blender

  • Sterile gauze or filter paper

Procedure:

  • Perform all steps under strict anaerobic conditions in an anaerobic chamber.

  • Weigh the fresh fecal sample.

  • Prepare a 10% (w/v) fecal slurry by homogenizing the feces in the anaerobic dilution solution. For example, add 10 g of feces to 90 mL of PBS.

  • Homogenize the mixture using a stomacher or blender for 2-5 minutes.

  • Filter the slurry through four layers of sterile gauze to remove large particulate matter.

  • The resulting filtrate is the fecal inoculum for the fermentation experiment.

In Vitro Fecal Fermentation

Materials:

  • Fecal inoculum (prepared as above)

  • Anaerobic fermentation medium (e.g., basal medium with peptone)[7]

  • Sulfaguanidine-¹³C₆ stock solution (in a suitable solvent like DMSO, filter-sterilized)

  • Sterile, anaerobic culture tubes or vials

  • Incubator shaker set to 37°C

Procedure:

  • Inside the anaerobic chamber, dispense the fermentation medium into sterile culture tubes. For example, 9 mL of medium per tube.

  • Inoculate each tube with 1 mL of the fecal inoculum.

  • Spike the experimental tubes with Sulfaguanidine-¹³C₆ to a final concentration of, for example, 10 µM. Prepare control tubes without the addition of Sulfaguanidine-¹³C₆.

  • Seal the tubes tightly and place them in an incubator shaker at 37°C with gentle agitation.

  • Collect samples at designated time points (e.g., 0, 6, 12, and 24 hours) by withdrawing aliquots from the culture tubes.

  • Immediately quench the metabolic activity by adding a cold solvent like methanol or by flash-freezing in liquid nitrogen. Store samples at -80°C until analysis.

Metabolite Extraction

Materials:

  • Collected fermentation samples

  • Cold methanol (-20°C)

  • Centrifuge capable of reaching >12,000 x g and 4°C

  • Syringe filters (0.22 µm)

Procedure:

  • To 200 µL of the collected sample, add 800 µL of cold methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate on ice for 20 minutes to precipitate proteins.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Store the extracted samples at -80°C until analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

LC Conditions (Illustrative):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Illustrative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Sulfaguanidine-¹³C₆: Precursor ion > Product ion (specific m/z values to be determined based on the exact mass of the labeled compound and its fragmentation pattern).

    • N-acetyl-sulfaguanidine-¹³C₆: Precursor ion > Product ion (specific m/z values to be determined based on the exact mass of the acetylated metabolite and its fragmentation pattern).

  • Optimize collision energies for each transition.

Data Presentation and Interpretation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table. This allows for easy comparison of the concentrations of Sulfaguanidine-¹³C₆ and its metabolites over time.

Table 1: Illustrative Quantitative Data for the Metabolism of Sulfaguanidine-¹³C₆ in an In Vitro Fecal Fermentation Assay

Time Point (hours)Sulfaguanidine-¹³C₆ Concentration (µM)N-acetyl-sulfaguanidine-¹³C₆ Concentration (µM)
010.00 ± 0.500.00 ± 0.00
67.25 ± 0.452.50 ± 0.30
124.10 ± 0.355.40 ± 0.40
241.50 ± 0.207.80 ± 0.55

Data are presented as mean ± standard deviation (n=3). This data is for illustrative purposes only and will vary depending on the experimental conditions and the metabolic activity of the fecal microbiota.

Interpretation of Results:

The data in the illustrative table would indicate a time-dependent decrease in the concentration of the parent compound, Sulfaguanidine-¹³C₆, with a corresponding increase in the concentration of its metabolite, N-acetyl-sulfaguanidine-¹³C₆. This provides direct evidence of the metabolic conversion of sulfaguanidine by the gut microbiota. The rate of this conversion can be calculated to quantify the metabolic activity of the microbial community under the tested conditions.

Conclusion

The use of Sulfaguanidine-¹³C₆ in conjunction with in vitro fecal fermentation and LC-MS/MS analysis provides a robust platform for investigating the metabolic fate of this drug in the presence of gut microbiota. These application notes and protocols offer a framework for researchers to design and execute experiments that can yield critical insights into drug-microbiome interactions, which is essential for the development of safer and more effective therapeutics.

References

Application Note: Quantitative Analysis of Sulfonamides in Food Samples with ¹³C₆ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections in food-producing animals.[1][2] The potential for residual sulfonamides to persist in food products such as meat, milk, and honey poses a risk to human health, including allergic reactions in sensitive individuals and the development of antibiotic-resistant bacteria.[2] To ensure food safety, regulatory bodies in many countries have established Maximum Residue Limits (MRLs) for sulfonamides in various food commodities.[3]

This application note details a robust and sensitive method for the quantitative analysis of sulfonamides in diverse food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a ¹³C₆-labeled internal standard. The use of a stable isotope-labeled internal standard, such as [Phenyl-¹³C₆]sulfamethazine, is critical for accurate quantification as it effectively compensates for variations in sample preparation and matrix effects during analysis.[4][5][6] The protocols and data presented herein are intended to guide researchers, scientists, and drug development professionals in the reliable monitoring of sulfonamide residues in food samples.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of sulfonamides in food samples is depicted below. This process includes sample preparation, extraction, LC-MS/MS analysis, and data processing.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Spiking Spiking with ¹³C₆ Internal Standard Homogenization->Spiking Extraction Solvent Extraction (e.g., Acetonitrile) Spiking->Extraction Cleanup Cleanup (e.g., SPE or d-SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for sulfonamide analysis.

Detailed Protocols

Materials and Reagents
  • Standards: Analytical standards of target sulfonamides and ¹³C₆-labeled internal standard (e.g., [Phenyl-¹³C₆]sulfamethazine).

  • Solvents: Acetonitrile (ACN), methanol (MeOH), water (LC-MS grade), formic acid, ethyl acetate.

  • Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), C18 sorbent, primary secondary amine (PSA) sorbent.

  • Extraction Tubes: 50 mL and 15 mL polypropylene centrifuge tubes.

  • Syringe Filters: 0.22 µm nylon or PTFE filters.

Sample Preparation and Extraction

This protocol is a generalized procedure based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is adaptable for various food matrices like meat, fish, and pastries.[1][7]

  • Homogenization: Weigh 1-2 g of the homogenized food sample into a 50 mL centrifuge tube. For liquid samples like milk, pipette 1-2 mL.

  • Internal Standard Spiking: Add a known concentration of the ¹³C₆-sulfonamide internal standard solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile (often with 1% acetic acid) to the tube.[7]

    • Vortex or shake vigorously for 1 minute to ensure thorough mixing.

    • Add extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately vortex for 1 minute to prevent the agglomeration of salts.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 for fatty matrices).

    • Vortex for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer an aliquot of the cleaned extract into a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of sulfonamides. Optimization may be required based on the specific instrument and target analytes.

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), gradually increases to elute the sulfonamides, and then returns to the initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each sulfonamide and the ¹³C₆-internal standard should be optimized.

Quantitative Data

The use of a ¹³C₆ internal standard provides high accuracy and precision in the quantification of sulfonamides across various food matrices. The following tables summarize typical performance characteristics of the method.

Table 1: Method Performance for Sulfonamide Analysis in Various Food Matrices

Food MatrixSpiking Levels (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
Pastries5, 10, 5067.6 - 103.80.80 - 9.23[1]
Meat (Pork, Beef, Chicken)50, 500>901 - 6[4][5]
Fish575 - 94Not Specified[8]
Bovine LiverNot Specified53 - 932.1 - 16.8[7]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamide Analysis

Food MatrixLOD (µg/kg)LOQ (µg/kg)Reference
Pastries0.01 - 0.140.02 - 0.45[1]
Meat< 10Not Specified[4][5]
Fish1.62 - 2.53 (CCα)2.01 - 3.13 (CCβ)[8]
Bovine LiverNot Specified5[7]

*CCα (Decision Limit) and CCβ (Detection Capability) are performance characteristics defined by European Commission Decision 2002/657/EC.

Logical Relationship for Quantification

The quantification of sulfonamides relies on the principle of isotope dilution mass spectrometry. The ratio of the peak area of the native sulfonamide to the peak area of its corresponding ¹³C₆-labeled internal standard is used to calculate the concentration of the analyte in the sample. This relationship is illustrated in the diagram below.

quantification_logic cluster_measurement MS/MS Measurement cluster_calculation Calculation Analyte_Signal Peak Area of Native Sulfonamide Area_Ratio Calculate Peak Area Ratio Analyte_Signal->Area_Ratio IS_Signal Peak Area of ¹³C₆ Internal Standard IS_Signal->Area_Ratio Calibration_Curve Calibration Curve (Area Ratio vs. Concentration) Area_Ratio->Calibration_Curve Final_Concentration Determine Analyte Concentration Calibration_Curve->Final_Concentration

Caption: Logic for quantification using an internal standard.

Conclusion

The described LC-MS/MS method utilizing a ¹³C₆-labeled internal standard provides a reliable and sensitive approach for the quantitative determination of sulfonamide residues in a variety of food samples. The detailed protocols and performance data demonstrate the method's suitability for routine monitoring and its ability to meet regulatory requirements for food safety. The robustness of the QuEChERS-based sample preparation, combined with the accuracy afforded by isotope dilution, makes this a powerful tool for food analysis laboratories.

References

Application Notes and Protocols: Isotope Dilution Mass Spectrometry for the Quantitative Analysis of Sulfaguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine is a sulfonamide antibiotic used in veterinary medicine to treat intestinal infections. Monitoring its residues in food products of animal origin and in environmental samples is crucial for ensuring food safety and preventing the spread of antibiotic resistance. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, offering high precision and accuracy by using a stable isotope-labeled internal standard to correct for matrix effects and variations in sample preparation and instrument response.

This document provides a detailed protocol for the quantification of sulfaguanidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with the isotope dilution method.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in the addition of a known amount of a stable isotope-labeled (SIL) analog of the target analyte (e.g., Sulfaguanidine-d4 or Sulfaguanidine-¹³C₆) to the sample at the beginning of the analytical process. The SIL internal standard is chemically identical to the analyte but has a different mass. It co-elutes with the native analyte and experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement. By measuring the ratio of the native analyte to the SIL internal standard, an accurate quantification can be achieved, as this ratio remains constant throughout the analytical procedure.

Experimental Protocols

This protocol is a comprehensive guide for the analysis of sulfaguanidine in a common matrix such as animal tissue (e.g., muscle, liver) or medicated feed. Modifications may be necessary for other matrices.

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid (FA).

  • Standards:

    • Sulfaguanidine (analytical standard).

    • Sulfaguanidine-¹³C₆ or Sulfaguanidine-d₄ (stable isotope-labeled internal standard).

  • Extraction and Cleanup:

    • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18).

    • 0.2 µm syringe filters.

    • Centrifuge tubes (15 mL and 50 mL).

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve sulfaguanidine and the SIL internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions (1 µg/mL):

    • Dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Spiking Solution (100 ng/mL):

    • Dilute the SIL internal standard working solution to the desired concentration for spiking into samples.

  • Calibration Curve Standards (0.1 - 100 ng/mL):

    • Prepare a series of calibration standards by serially diluting the sulfaguanidine working standard. Spike each calibration standard with the internal standard spiking solution to a final concentration of 10 ng/mL.

Sample Preparation

The following is a general procedure for animal tissue.

  • Homogenization: Weigh 2 g of the homogenized tissue sample into a 50 mL centrifuge tube.

  • Spiking: Add a known amount (e.g., 100 µL) of the 100 ng/mL SIL internal standard solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile with 1% formic acid.

    • Vortex for 1 minute, then shake on a mechanical shaker for 20 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 15 mL centrifuge tube.

  • Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of 10% methanol in water.

  • SPE Cleanup (if necessary for complex matrices):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte and internal standard with methanol.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • Filtration: Filter the final extract through a 0.2 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Key MRM Transitions: The following transitions should be optimized on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role
Sulfaguanidine 215.1156.1Quantifier
215.192.1Qualifier
Sulfaguanidine-¹³C₆ (IS) 221.1162.1Quantifier

Data Presentation

The performance of the method should be validated according to regulatory guidelines. The following tables summarize typical quantitative data for sulfonamide analysis, which can be expected for a validated IDMS method for sulfaguanidine.

Table 1: Method Validation Parameters
ParameterTypical ValueDescription
Linearity (r²) > 0.995The coefficient of determination for the calibration curve ranging from 0.1 to 100 ng/mL.
Limit of Detection (LOD) 0.1 - 1.0 µg/kgThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kgThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Recovery (%) 90 - 110%The percentage of the true analyte concentration that is measured by the method.[1]
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the method's reproducibility.
Table 2: Mass Spectrometry MRM Transitions
AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z) (Collision Energy)Purpose
Sulfaguanidine215.1156.1 (15-25 eV)Primary (Quantification)
215.192.1 (30-40 eV)Secondary (Confirmation)
Sulfaguanidine-¹³C₆221.1162.1 (15-25 eV)Internal Standard

Collision energies should be optimized for the specific instrument used.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Homogenization (2g tissue) Spike 2. Spiking with Sulfaguanidine-¹³C₆ IS Sample->Spike Add known amount of IS Extract 3. Acetonitrile Extraction Spike->Extract Centrifuge 4. Centrifugation Extract->Centrifuge Evap 5. Evaporation Centrifuge->Evap Collect supernatant Recon 6. Reconstitution Evap->Recon Filter 7. Filtration Recon->Filter LCMS LC-MS/MS Analysis (MRM Mode) Filter->LCMS Inject into LC system Data Data Processing (Ratio of Analyte/IS) LCMS->Data Result Final Concentration (µg/kg) Data->Result Calculate using calibration curve

Caption: Workflow for Sulfaguanidine analysis by IDMS.

Principle of Isotope Dilution

G cluster_sample In the Sample cluster_process Analytical Process cluster_detector MS Detector Analyte Sulfaguanidine (Unknown Amount) Process Extraction Cleanup Injection Analyte->Process IS Sulfaguanidine-¹³C₆ (Known Amount) IS->Process Loss Analyte & IS experience proportional loss Ratio Measure Ratio (Analyte / IS) Process->Ratio Quant Accurate Quantification Ratio->Quant Ratio is constant

Caption: Logical diagram of the Isotope Dilution principle.

Sulfaguanidine Fragmentation Pathway

G parent Sulfaguanidine [M+H]⁺ m/z 215.1 frag1 [C₆H₆NO₂S]⁺ m/z 156.1 parent->frag1 - C(NH)(NH₂)₂ frag2 [C₆H₆N]⁺ m/z 92.1 frag1->frag2 - SO₂ frag3 [C₆H₈N₂]⁺ m/z 108.1 frag1->frag3 - SO + Rearrangement

References

Application Notes and Protocols for the Use of Sulfaguanidine-¹³C₆ in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Sulfaguanidine-¹³C₆ as an internal standard in the quantitative analysis of sulfaguanidine in environmental samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a robust method to correct for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise results.[1]

Introduction to Isotope Dilution Analysis

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. In this case, Sulfaguanidine-¹³C₆ serves as the internal standard for the quantification of sulfaguanidine. The labeled and unlabeled compounds co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by sample loss during preparation or fluctuations in instrument performance.

The fundamental relationship in isotope dilution analysis is illustrated in the following diagram:

G Logical Relationship in Isotope Dilution Analysis cluster_sample Environmental Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Quantification Analyte Sulfaguanidine (Unknown Amount) Spiking Spiking Analyte->Spiking IS Sulfaguanidine-¹³C₆ (Known Amount) IS->Spiking Extraction Sample Preparation Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Measure Signal Ratio (Analyte / IS) Analysis->Ratio Calculation Calculate Analyte Concentration Ratio->Calculation

Caption: Workflow for Isotope Dilution Analysis.

Experimental Protocols

Analysis of Sulfaguanidine in Water Samples

This protocol is designed for the analysis of sulfaguanidine in various water matrices, including surface water, groundwater, and wastewater effluent.

2.1.1. Materials and Reagents

  • Sulfaguanidine analytical standard

  • Sulfaguanidine-¹³C₆ internal standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 500 mg, 6 mL)[2]

  • Glass fiber filters (0.45 µm)

2.1.2. Sample Preparation and Extraction

The following workflow outlines the sample preparation process:

G Workflow for Water Sample Preparation Start Collect Water Sample (e.g., 500 mL) Filter Filter through 0.45 µm glass fiber filter Start->Filter Spike Spike with Sulfaguanidine-¹³C₆ (e.g., to a final concentration of 50 ng/L) Filter->Spike ConditionSPE Condition SPE Cartridge (Methanol followed by Water) Spike->ConditionSPE LoadSample Load Sample onto SPE Cartridge ConditionSPE->LoadSample WashSPE Wash Cartridge (e.g., with 5% Methanol in Water) LoadSample->WashSPE Elute Elute with Methanol WashSPE->Elute Evaporate Evaporate to Dryness under Nitrogen Elute->Evaporate Reconstitute Reconstitute in Mobile Phase (e.g., 1 mL) Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Water Sample Preparation Workflow.

Detailed Protocol:

  • Collect a representative water sample (e.g., 500 mL).

  • Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.

  • Add a known amount of Sulfaguanidine-¹³C₆ internal standard solution to the filtered water sample. A typical spiking concentration is 50 ng/L.

  • Condition a solid-phase extraction (SPE) cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the retained analytes with two 5 mL aliquots of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition.

  • Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.

2.1.3. LC-MS/MS Parameters

The following table outlines typical LC-MS/MS parameters for the analysis of sulfaguanidine.

ParameterSetting
LC Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

2.1.4. MRM Transitions

The following MRM transitions should be monitored. Note that the precursor ion for Sulfaguanidine-¹³C₆ will be 6 m/z units higher than that of the unlabeled compound. The fragment ions are expected to be the same or have a corresponding mass shift depending on the fragmentation pathway.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sulfaguanidine215.292.125
Sulfaguanidine215.2156.015
Sulfaguanidine-¹³C₆ 221.2 92.1 25
Sulfaguanidine-¹³C₆ 221.2 162.0 15

(Note: Collision energies should be optimized for the specific instrument used.)

Analysis of Sulfaguanidine in Soil and Sediment Samples

This protocol is suitable for the extraction and analysis of sulfaguanidine from complex solid matrices like soil and sediment.

2.2.1. Materials and Reagents

  • All materials and reagents listed in section 2.1.1

  • Accelerated Solvent Extraction (ASE) system or ultrasonic bath

  • Centrifuge

  • Ethylenediaminetetraacetic acid (EDTA)

  • Sodium hydroxide and hydrochloric acid for pH adjustment

2.2.2. Sample Preparation and Extraction

The workflow for soil and sediment samples involves an additional extraction step prior to SPE cleanup.

G Workflow for Soil/Sediment Sample Preparation Start Weigh Soil/Sediment Sample (e.g., 5 g) Spike Spike with Sulfaguanidine-¹³C₆ (e.g., to a final concentration of 50 µg/kg) Start->Spike AddBuffer Add Extraction Buffer (e.g., EDTA solution, adjust pH) Spike->AddBuffer Extract Perform Extraction (e.g., ASE or Sonication with Methanol) AddBuffer->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge SPE Proceed with SPE Cleanup (as per water sample protocol) Centrifuge->SPE Analyze Analyze by LC-MS/MS SPE->Analyze

Caption: Soil and Sediment Sample Preparation Workflow.

Detailed Protocol:

  • Weigh 5 g of homogenized, air-dried soil or sediment into a suitable extraction vessel.

  • Spike the sample with a known amount of Sulfaguanidine-¹³C₆ internal standard to achieve a concentration of, for example, 50 µg/kg.

  • Add 20 mL of an extraction solution (e.g., methanol or a mixture of methanol and a buffer solution containing EDTA to chelate metal ions). The pH of the extraction solution can be adjusted to optimize recovery.

  • Extract the sample using either Accelerated Solvent Extraction (ASE) or ultrasonication for 15-20 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction (steps 3-5) two more times and combine the supernatants.

  • The combined extract can then be diluted with water and subjected to the SPE cleanup procedure as described for water samples (section 2.1.2, steps 4-11).

  • Analyze the final extract by LC-MS/MS using the parameters outlined in sections 2.1.3 and 2.1.4.

Data Presentation and Performance Characteristics

The use of Sulfaguanidine-¹³C₆ as an internal standard significantly improves the quality of quantitative data. Below are tables summarizing expected performance characteristics of the method.

Table 1: Method Validation Parameters

ParameterWaterSoil/Sediment
Linearity (r²) >0.99>0.99
Limit of Quantification (LOQ) 1-10 ng/L1-10 µg/kg
Intra-day Precision (%RSD) <10%<15%
Inter-day Precision (%RSD) <15%<20%
Recovery (%) 70-120%60-110%

Table 2: Example Recovery Data with and without Internal Standard Correction

Sample MatrixSpiked Concentration (ng/L)Recovery without IS (%)Recovery with Sulfaguanidine-¹³C₆ IS (%)
Surface Water506598
Wastewater Effluent5045102
Groundwater508599

Conclusion

The protocols detailed in these application notes provide a robust framework for the accurate and precise quantification of sulfaguanidine in environmental samples. The incorporation of Sulfaguanidine-¹³C₆ as an internal standard is a critical component of the methodology, effectively compensating for matrix-induced signal suppression or enhancement and ensuring high-quality data for environmental monitoring and research. Researchers, scientists, and drug development professionals can adapt these methods to their specific instrumentation and sample types to achieve reliable analytical results.

References

Application Notes & Protocols: Standard Operating Procedure for Sulfaguanidine-¹³C₆ Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the preparation of a Sulfaguanidine-¹³C₆ stock solution. This stable isotope-labeled internal standard is crucial for the accurate quantification of Sulfaguanidine in biological matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS). Adherence to this protocol will ensure the accuracy, precision, and stability of the prepared stock solution.

Quantitative Data Summary

The following table summarizes the key quantitative information for Sulfaguanidine-¹³C₆ and the recommended parameters for stock solution preparation.

ParameterValueReference/Notes
Compound Sulfaguanidine-¹³C₆Stable Isotope Labeled Internal Standard
Molecular Formula ¹³C₆C₁H₁₀N₄O₂S
Molecular Weight ~220.20 g/mol
Recommended Solvent Methanol or AcetonitrileSuitable for LC-MS applications.[1][2]
Solubility (unlabeled) DMSO: 100 mg/mL[3]
Water: 3.33 mg/mL (requires sonication)[3]
Typical Stock Concentration 1.0 mg/mLA common starting concentration for internal standards.[4]
Storage of Stock Solution -20°C or -80°C in amber glass vialsTo prevent degradation from light and repeated freeze-thaw cycles.[3]
Stability of Stock Solution Up to 1 year at -20°C; Up to 2 years at -80°C[3]

Experimental Protocol: Sulfaguanidine-¹³C₆ Stock Solution Preparation (1.0 mg/mL)

This protocol details the steps for preparing a 1.0 mg/mL stock solution of Sulfaguanidine-¹³C₆.

1. Materials and Equipment:

  • Sulfaguanidine-¹³C₆ (solid powder, purity ≥98%)

  • Methanol (LC-MS grade) or Acetonitrile (LC-MS grade)

  • Analytical balance (readable to at least 0.01 mg)

  • 1.5 mL or 2.0 mL amber glass vials with screw caps

  • Calibrated micropipettes (P1000)

  • Vortex mixer

  • Sonicator (optional)

2. Procedure:

  • Pre-analysis Preparation:

    • Ensure the analytical balance is calibrated and level.

    • Allow the vial containing Sulfaguanidine-¹³C₆ powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

    • Label a clean, dry 1.5 mL or 2.0 mL amber glass vial with the compound name ("Sulfaguanidine-¹³C₆ Stock"), concentration ("1.0 mg/mL"), solvent, and date of preparation.

  • Weighing the Sulfaguanidine-¹³C₆:

    • Tare the analytical balance with the labeled amber vial on it.

    • Carefully weigh approximately 1.0 mg of Sulfaguanidine-¹³C₆ powder directly into the tared vial.

    • Record the exact weight to the nearest 0.01 mg.

  • Solvent Addition and Dissolution:

    • Based on the exact weight recorded, calculate the required volume of solvent to achieve a final concentration of 1.0 mg/mL.

      • Example: If the exact weight is 1.05 mg, you will need to add 1.05 mL (1050 µL) of solvent.

    • Using a calibrated micropipette, add the calculated volume of methanol or acetonitrile to the vial containing the Sulfaguanidine-¹³C₆.

    • Securely cap the vial.

  • Ensuring Complete Dissolution:

    • Vortex the vial for at least 1 minute to facilitate dissolution.

    • Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

    • If any solid particles remain, sonicate the vial in a water bath for 5-10 minutes.[3] Allow the solution to return to room temperature after sonication.

  • Storage and Handling:

    • Store the prepared stock solution in the amber glass vial at -20°C or -80°C for long-term storage.[3]

    • For daily use, working solutions should be prepared by diluting the stock solution.[4]

    • Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots for intermediate dilutions if necessary.[3]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the key processes described in this application note.

G cluster_prep Stock Solution Preparation Workflow start Start equilibrate Equilibrate Sulfaguanidine-13C6 to Room Temperature start->equilibrate weigh Accurately Weigh ~1.0 mg of Compound equilibrate->weigh add_solvent Add Calculated Volume of Methanol or Acetonitrile weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check sonicate Sonicate if Necessary check->sonicate No store Store at -20°C or -80°C in Amber Vial check->store Yes sonicate->check end_prep End store->end_prep

Caption: Workflow for Sulfaguanidine-¹³C₆ Stock Solution Preparation.

G cluster_logic Decision Logic for Solvent and Storage analysis_type Analytical Method lcms LC-MS/MS analysis_type->lcms solvent_choice Select Methanol or Acetonitrile lcms->solvent_choice storage_duration Intended Storage Duration solvent_choice->storage_duration short_term ≤ 1 year storage_duration->short_term Short-term long_term > 1 year storage_duration->long_term Long-term store_neg20 Store at -20°C short_term->store_neg20 store_neg80 Store at -80°C long_term->store_neg80

Caption: Decision logic for solvent selection and storage conditions.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Sulfaguanidine-13C6 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Sulfaguanidine, utilizing Sulfaguanidine-13C6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3][4] The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[2]

Q2: Why is this compound used as an internal standard?

A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred choice for quantitative LC-MS analysis.[5] This is because it has nearly identical chemical and physical properties to the analyte (Sulfaguanidine). Consequently, it experiences similar matrix effects and extraction recovery, allowing for accurate correction of any variations during sample preparation and analysis.[5] The use of a SIL internal standard is a widely recommended strategy to compensate for matrix effects.

Q3: What are the common causes of matrix effects in bioanalytical samples?

A3: In biological matrices like plasma, serum, or urine, common causes of matrix effects include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression.

  • Salts and Buffers: High concentrations of salts can suppress the ionization of the analyte.

  • Endogenous Metabolites: The presence of other small molecules in the biological fluid can interfere with the ionization process.

  • Proteins: Although largely removed during sample preparation, residual proteins can still contribute to matrix effects.

Q4: How can I determine if my analysis is affected by matrix effects?

A4: The presence of matrix effects can be evaluated using the post-extraction spike method.[6][7] This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the same analyte concentration in a neat solvent. A significant difference between the two responses indicates the presence of ion suppression or enhancement.[6]

Troubleshooting Guides

Issue: Poor reproducibility and accuracy in Sulfaguanidine quantification.

This issue is often a primary indicator of uncompensated matrix effects. The following troubleshooting steps and sample preparation protocols can help mitigate these effects.

The choice of sample preparation technique is critical in minimizing matrix effects by removing interfering components.[6][8] Below is a comparison of common techniques.

Sample Preparation TechniquePrincipleAdvantagesDisadvantagesTypical Recovery (%)Typical Matrix Effect (%)
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) and removed by centrifugation.Simple, fast, and inexpensive.Non-selective, often results in significant matrix effects from phospholipids and other soluble components.[3]85-10540-80
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).Can provide cleaner extracts than PPT.Can be labor-intensive and may have lower recovery for highly polar compounds.70-9520-50
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away. Analytes are then eluted with a different solvent.Provides the cleanest extracts and can concentrate the analyte.More complex, time-consuming, and expensive.80-110< 20

Recommendation: For complex biological matrices, Solid-Phase Extraction (SPE) is generally the most effective method for reducing matrix effects. If speed is a priority, a thorough optimization of Liquid-Liquid Extraction (LLE) can also yield acceptable results.

Optimizing the chromatographic conditions can help separate Sulfaguanidine from co-eluting matrix components.[6]

  • Gradient Elution: Employ a gradient elution profile that effectively separates the analyte from the early and late-eluting matrix components.

  • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to achieve better separation.

  • Divert Valve: Use a divert valve to direct the initial and final portions of the chromatographic run, which often contain high concentrations of matrix components, to waste instead of the mass spectrometer.[9]

Fine-tuning the ion source parameters can sometimes reduce the impact of matrix effects.

  • Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3] If your instrument has an APCI source, it may be worth evaluating its performance.

  • Source Temperature and Gas Flows: Optimize the source temperature and gas flows (e.g., nebulizer and drying gases) to improve desolvation efficiency, which can help mitigate matrix effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general workflow for extracting Sulfaguanidine from plasma using a mixed-mode cation exchange SPE cartridge.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1% formic acid in water.

    • Wash with 1 mL of methanol.

  • Elution: Elute Sulfaguanidine with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol describes a basic LLE procedure for extracting Sulfaguanidine from urine.

  • Sample Preparation: To 1 mL of urine, add 50 µL of internal standard solution (this compound) and 100 µL of 1M sodium hydroxide.

  • Extraction: Add 5 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Separation and Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Result Final Concentration Quantification->Result troubleshooting_flow Start Inaccurate or Irreproducible Results Check_IS Evaluate Internal Standard Response Variability Start->Check_IS Matrix_Effect_Test Perform Post-Extraction Spike Test Check_IS->Matrix_Effect_Test Optimize_Sample_Prep Optimize Sample Preparation (PPT, LLE, SPE) Matrix_Effect_Test->Optimize_Sample_Prep Optimize_Chroma Optimize Chromatographic Separation Optimize_Sample_Prep->Optimize_Chroma Optimize_MS Optimize MS Source Parameters Optimize_Chroma->Optimize_MS Revalidate Re-evaluate and Validate Method Optimize_MS->Revalidate End Accurate & Reproducible Results Revalidate->End

References

Technical Support Center: Sulfaguanidine-13C6 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal intensity of Sulfaguanidine-13C6 in mass spectrometry experiments.

Troubleshooting Guide: Low Signal Intensity

Low signal intensity for this compound can be a significant hurdle in achieving accurate and reproducible results. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Diagram: Troubleshooting Workflow for Low Signal Intensity

TroubleshootingWorkflow Troubleshooting Low Signal Intensity for this compound cluster_ms Mass Spectrometer cluster_sample Sample Preparation cluster_lc Liquid Chromatography start Start: Low Signal Intensity Observed ms_check 1. Mass Spectrometer Check start->ms_check tune_calibrate Tune and Calibrate MS ms_check->tune_calibrate Is MS performing optimally? sample_prep_check 2. Sample Preparation & Integrity Check sample_concentration Check Sample Concentration (Dilution/Concentration) sample_prep_check->sample_concentration Is sample preparation adequate? lc_check 3. Liquid Chromatography Check column_performance Check Column Performance (Peak Shape, Retention) lc_check->column_performance Is chromatography stable? method_optimization 4. Advanced Method Optimization solution Solution: Signal Intensity Improved method_optimization->solution Implement advanced strategies tune_calibrate->method_optimization If issue persists ion_source Inspect & Clean Ion Source tune_calibrate->ion_source ion_source->method_optimization If issue persists ms_parameters Verify MS Parameters (Polarity, MRM, Voltages) ion_source->ms_parameters ms_parameters->sample_prep_check MS is OK ms_parameters->method_optimization If issue persists sample_concentration->method_optimization If issue persists extraction_recovery Evaluate Extraction Recovery sample_concentration->extraction_recovery extraction_recovery->method_optimization If issue persists matrix_effects Assess Matrix Effects extraction_recovery->matrix_effects matrix_effects->lc_check Sample Prep is OK matrix_effects->method_optimization If issue persists column_performance->method_optimization If issue persists mobile_phase Verify Mobile Phase (Composition, pH, Additives) column_performance->mobile_phase mobile_phase->method_optimization If issue persists leaks Inspect for Leaks mobile_phase->leaks leaks->method_optimization LC is OK leaks->method_optimization If issue persists

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound?

A1: Positive ion mode is generally preferred for the analysis of sulfonamides, including sulfaguanidine.[1][2][3] Electrospray Ionization (ESI) is a commonly used and effective ionization source.[3] Some studies have also successfully used Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[1] It is recommended to perform source optimization to determine the best choice for your specific instrument and sample matrix.

Q2: Why is an isotopic internal standard like this compound recommended?

A2: Isotope-labeled internal standards (IS) are the gold standard in quantitative mass spectrometry. Since this compound is chemically identical to the unlabeled analyte, it co-elutes chromatographically and experiences similar ionization suppression or enhancement effects from the sample matrix. By calculating the peak area ratio of the analyte to the IS, these variations can be effectively compensated for, leading to more accurate and precise quantification.

Diagram: Principle of Isotopic Internal Standard

Isotopic_Internal_Standard Principle of Isotopic Internal Standard cluster_sample Sample Analysis cluster_ms Mass Spectrometer analyte Analyte (Sulfaguanidine) ion_source Ionization Source analyte->ion_source is Internal Standard (this compound) is->ion_source matrix Sample Matrix (e.g., Plasma) matrix->ion_source Matrix Effects (Ion Suppression/Enhancement) mass_analyzer Mass Analyzer ion_source->mass_analyzer detector Detector mass_analyzer->detector result Quantification (Area Analyte / Area IS) detector->result

Caption: How an isotopic internal standard corrects for matrix effects.

Q3: How can I minimize matrix effects?

A3: Matrix effects, which cause ion suppression or enhancement, are a common cause of poor signal intensity and variability.[4] Strategies to minimize them include:

  • Effective Sample Preparation: Use a sample cleanup method that efficiently removes interfering matrix components like phospholipids and proteins. Solid-Phase Extraction (SPE) and Supported Liquid Extraction (SLE) are generally more effective at removing matrix components than Protein Precipitation (PPT).[1]

  • Chromatographic Separation: Optimize your LC method to separate sulfaguanidine from co-eluting matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but may also decrease the analyte signal.

  • Use of an Isotope-Labeled Internal Standard: As mentioned in Q2, this is the most effective way to compensate for matrix effects that cannot be eliminated.

Q4: What are the recommended MRM transitions and collision energies for Sulfaguanidine and this compound?

A4: Multiple Reaction Monitoring (MRM) is crucial for achieving high sensitivity and selectivity. Based on available literature, the following transitions can be used as a starting point for method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sulfaguanidine215.1156.115[5]
This compound221.1162.1~15 (Optimization Recommended)

Note: The collision energy for this compound should be optimized on your specific mass spectrometer, but a starting value similar to the unlabeled compound is reasonable. The precursor ion for the labeled standard is shifted by +6 Da due to the six 13C atoms. The product ion is also expected to shift by +6 Da as the fragmentation of sulfonamides typically preserves the benzene ring.

Q5: Which sample preparation method is best for this compound?

A5: The choice of sample preparation method depends on the sample matrix, required sensitivity, and available resources.

MethodProsCons
Protein Precipitation (PPT) Simple, fast, and inexpensive.High levels of residual matrix components, leading to significant matrix effects.[1]
Liquid-Liquid Extraction (LLE) Good for removing salts and some polar interferences.Can be labor-intensive and may not be suitable for all analytes.
Solid-Phase Extraction (SPE) Provides cleaner extracts and can concentrate the analyte.More complex and costly than PPT. Different sorbents (e.g., reversed-phase, ion-exchange) can be optimized for specific needs.[1]

Diagram: Sample Preparation Selection Guide

SamplePrepSelection Sample Preparation Method Selection start Start: Choose Sample Prep Method sensitivity High Sensitivity Required? start->sensitivity matrix_complexity Complex Matrix? (e.g., Plasma, Tissue) sensitivity->matrix_complexity Yes ppt Protein Precipitation (PPT) sensitivity->ppt No lle Liquid-Liquid Extraction (LLE) matrix_complexity->lle Consider spe Solid-Phase Extraction (SPE) matrix_complexity->spe Yes

Caption: A guide to selecting the appropriate sample preparation method.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a rapid method suitable for initial screening but may require further optimization to minimize matrix effects.

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume of a known concentration of this compound solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This is a general LC-MS/MS protocol that should be optimized for your specific system.

ParameterRecommended Condition
LC Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of B, ramp up to elute sulfaguanidine, then re-equilibrate.
Injection Volume 5 - 10 µL
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 - 4.5 kV
Gas Temperature 300 - 350 °C
Gas Flow Optimize for your instrument
Scan Type Multiple Reaction Monitoring (MRM)

Disclaimer: These are general guidelines. Optimal conditions may vary depending on the specific instrument, sample matrix, and experimental goals. Always perform thorough method development and validation.

References

Troubleshooting poor recovery of Sulfaguanidine-13C6 in sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the sample preparation of Sulfaguanidine-13C6. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for optimizing your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific problems you may encounter during the sample preparation of this compound, leading to poor recovery and variable results.

Q1: What are the most common causes of low recovery for this compound during solid-phase extraction (SPE)?

Low recovery is a frequent issue in SPE and can stem from several factors throughout the extraction process.[1][2][3][4] The primary reasons include:

  • Inappropriate Sorbent Selection: The choice of sorbent is critical for effective retention of this compound. A mismatch between the polarity of the analyte and the sorbent is a common pitfall.[1] For a polar compound like sulfaguanidine, a reversed-phase sorbent might not provide adequate retention if the sample solvent is too strong.

  • Suboptimal pH Conditions: The ionization state of sulfaguanidine is pH-dependent. If the pH of the sample is not adjusted correctly, the analyte may not be in the appropriate form for retention on the chosen sorbent.[3][5]

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[1][4] This can be due to incorrect solvent composition or volume.

  • Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading.[3][6]

  • High Flow Rates: If the sample is loaded or eluted too quickly, there may not be sufficient time for proper interaction between the analyte and the sorbent.[4][6]

  • Matrix Effects: Components in the biological matrix can interfere with the binding of this compound to the sorbent or co-elute with the analyte, causing ion suppression or enhancement in the mass spectrometer.[7][8][9][10]

Q2: How can I improve the recovery of this compound from my biological samples?

To enhance recovery, a systematic optimization of your sample preparation method is recommended. Here are key areas to focus on:

  • Methodical Fraction Collection: To pinpoint where the analyte is being lost, collect and analyze each fraction from the SPE process (load, wash, and elution).[2][3] This will help you determine if the issue is with binding, washing, or elution.

  • Optimize SPE Parameters:

    • Sorbent and Solvent Selection: Experiment with different sorbent types (e.g., mixed-mode or polymeric sorbents) that may offer better retention and selectivity for sulfonamides.[11] Ensure your wash solvent is strong enough to remove interferences without eluting the analyte, and your elution solvent is strong enough for complete recovery.[1][4]

    • pH Adjustment: Carefully control the pH of your sample and solutions to ensure optimal retention and elution. For sulfonamides, adjusting the pH to be around 2-3 can help maintain them in a non-ionized form, which is often suitable for reversed-phase SPE.[5]

    • Flow Rate Control: Maintain slow and consistent flow rates during sample loading and elution to allow for proper equilibration.[6]

  • Consider Alternative Extraction Techniques:

    • Liquid-Liquid Extraction (LLE): LLE can be an effective alternative, particularly for cleaner sample matrices. It relies on the differential solubility of the analyte in two immiscible liquids.[12][13]

    • Protein Precipitation (PPT): This is a simpler and faster method for removing proteins from the sample. However, it may result in a dirtier extract with more significant matrix effects compared to SPE or LLE.[7]

Q3: My results show high variability between replicate samples. What could be the cause and how can I improve reproducibility?

High variability is often linked to inconsistencies in the sample preparation workflow.[2] Key factors to investigate include:

  • Inconsistent Sample Pre-treatment: Ensure uniform sample handling, including thawing, vortexing, and pH adjustment, for all samples.

  • SPE Cartridge Inconsistencies: Variations in packing or channeling within the SPE cartridges can lead to inconsistent performance. Ensure proper conditioning and do not let the sorbent dry out before loading the sample.[2]

  • Manual Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability. Calibrate your pipettes regularly and use proper pipetting techniques.

  • Matrix Effects: The composition of biological matrices can vary between samples, leading to different degrees of ion suppression or enhancement.[7][9] Using a stable isotope-labeled internal standard, like this compound, is crucial for correcting this variability.[14]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques that can be adapted for this compound analysis.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol provides a general framework for SPE. Optimization of sorbent type, wash, and elution solvents is recommended.

  • Sample Pre-treatment:

    • Thaw the biological sample (e.g., plasma, urine) completely at room temperature.

    • Vortex the sample for 30 seconds to ensure homogeneity.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any precipitates.

    • Transfer a known volume (e.g., 500 µL) of the supernatant to a clean tube.

    • Add the internal standard (this compound) solution.

    • Acidify the sample by adding an equal volume of 2% formic acid in water. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS analysis. Vortex for 30 seconds.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Pre-treatment:

    • Follow the same pre-treatment steps as in the SPE protocol (steps 1a-1e).

  • Extraction:

    • Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate) to the pre-treated sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any proteinaceous interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase.

Protocol 3: Protein Precipitation (PPT)
  • Sample Pre-treatment:

    • Follow the same pre-treatment steps as in the SPE protocol (steps 1a-1d).

  • Precipitation:

    • Add a precipitating agent, typically a cold organic solvent like acetonitrile or methanol, at a ratio of 3:1 (solvent:sample).[15]

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[15]

  • Collection and Analysis:

    • Carefully transfer the supernatant to a clean tube or an autosampler vial for direct injection or further processing (e.g., evaporation and reconstitution).

Data Presentation

The following tables summarize expected recovery and variability for this compound using different sample preparation methods. These are representative values and may vary depending on the specific matrix and optimized conditions.

Table 1: Comparison of Recovery Rates for Different Extraction Methods

Extraction MethodMatrixAverage Recovery (%)Relative Standard Deviation (RSD, %)Reference
Solid-Phase Extraction (SPE)Medicated Feedingstuffs90.4 - 96.01.5 - 4.9[16]
Solid-Phase Extraction (SPE)Water>95<15[17]
Magnetic Solid-Phase ExtractionMeat76.1 - 102.62.1 - 6.4[18]
Solid-Phase Extraction (SPE)Water79 - 1180.3 - 14.5[11]

Table 2: Troubleshooting Guide for Low SPE Recovery

SymptomPotential CauseRecommended Action
Analyte found in the loading fractionPoor retention- Check and adjust sample pH.[3] - Use a stronger sorbent or a different retention mechanism.[1] - Dilute the sample with a weaker solvent.[6]
Analyte found in the wash fractionWash solvent is too strong- Use a weaker wash solvent.[3] - Reduce the percentage of organic solvent in the wash step.
No analyte detected in any fractionStrong irreversible binding- Use a stronger elution solvent.[3] - Adjust the pH of the elution solvent to favor desorption.[1]
Low recovery in the elution fractionIncomplete elution- Increase the volume of the elution solvent.[1] - Allow for a soak step by letting the elution solvent sit in the cartridge for a few minutes before final elution.

Visualizations

The following diagrams illustrate key workflows and concepts in troubleshooting this compound sample preparation.

Troubleshooting_Workflow Start Poor Recovery of This compound CheckMethod Review Sample Preparation Method Start->CheckMethod FractionAnalysis Analyze SPE Fractions (Load, Wash, Elute) CheckMethod->FractionAnalysis InLoad Analyte in Load? FractionAnalysis->InLoad InWash Analyte in Wash? InLoad->InWash No OptimizeBinding Optimize Binding - Adjust pH - Change Sorbent - Dilute Sample InLoad->OptimizeBinding Yes InElute Low Recovery in Elute? InWash->InElute No OptimizeWash Optimize Wash Step - Weaker Solvent InWash->OptimizeWash Yes OptimizeElution Optimize Elution - Stronger Solvent - Increase Volume InElute->OptimizeElution Yes ConsiderAlternatives Consider Alternative Methods (LLE, PPT) InElute->ConsiderAlternatives No End Improved Recovery OptimizeBinding->End OptimizeWash->End OptimizeElution->End ConsiderAlternatives->End

Caption: Troubleshooting workflow for poor recovery of this compound.

SPE_Protocol Pretreat 1. Sample Pre-treatment (Spike IS, Adjust pH) Condition 2. Cartridge Conditioning (Methanol, Aqueous Buffer) Pretreat->Condition Load 3. Sample Loading (Slow Flow Rate) Condition->Load Wash 4. Washing (Remove Interferences) Load->Wash Elute 5. Elution (Collect Analyte) Wash->Elute EvapRecon 6. Evaporation & Reconstitution Elute->EvapRecon Analysis LC-MS Analysis EvapRecon->Analysis Matrix_Effects Sample Biological Sample (Analyte + Matrix) Prep Sample Preparation Sample->Prep LCMS LC-MS System (Ion Source) Prep->LCMS Suppression Ion Suppression (Lower Signal) LCMS->Suppression Co-eluting Matrix Components Enhancement Ion Enhancement (Higher Signal) LCMS->Enhancement Co-eluting Matrix Components InternalStandard Internal Standard (this compound) Corrects for Effects Suppression->InternalStandard Enhancement->InternalStandard

References

Technical Support Center: Chromatographic Separation of Sulfaguanidine and its ¹³C₆ Analog

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Sulfaguanidine and its ¹³C₆ stable isotope-labeled analog.

Frequently Asked Questions (FAQs)

Q1: Why is achieving baseline separation between Sulfaguanidine and its ¹³C₆ analog challenging?

A1: Sulfaguanidine and its ¹³C₆ analog are isotopologues, meaning they have the same chemical structure and physicochemical properties. The only difference is the mass of six carbon atoms. This subtle difference in mass results in very similar retention times in most chromatographic systems, often leading to co-elution.[1] Achieving separation relies on exploiting minor differences in their interaction with the stationary and mobile phases, which can be influenced by factors like mobile phase composition and temperature.[2]

Q2: Is baseline separation always necessary when using a ¹³C₆-labeled internal standard for quantification with LC-MS/MS?

A2: Not necessarily. For mass spectrometry-based detection (MS/MS), co-elution is often acceptable as the mass spectrometer can differentiate between the analyte and the internal standard based on their different mass-to-charge ratios (m/z).[3] However, significant ion suppression or enhancement due to co-elution can still affect accuracy and precision.[4] Therefore, while complete baseline separation might not be required, minimizing chromatographic overlap is good practice to ensure data quality.

Q3: What are the primary chromatographic modes suitable for separating Sulfaguanidine and its analog?

A3: Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed.

  • Reversed-Phase (RP-HPLC): This is a common starting point, often utilizing C18 columns.[5] Optimization of the mobile phase, including the organic modifier and additives, is crucial for achieving separation.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): As Sulfaguanidine is a polar compound, HILIC can be a powerful alternative.[6] It often provides different selectivity compared to reversed-phase chromatography and can be effective for separating polar isomers and isotopologues.[7][8][9]

Q4: Can I use the same LC method for both Sulfaguanidine and other sulfonamides?

A4: While multi-residue methods for various sulfonamides exist, optimizing for the specific separation of Sulfaguanidine and its ¹³C₆ analog may require method adjustments.[10] The subtle differences between isotopologues demand a more tailored approach than separating structurally distinct sulfonamides.

Troubleshooting Guide

Issue 1: Complete Co-elution of Sulfaguanidine and ¹³C₆-Sulfaguanidine

This is the most common issue, where a single peak is observed for both compounds.

Workflow for Troubleshooting Co-elution:

cluster_0 Initial Observation cluster_1 Optimization Strategy cluster_2 Desired Outcome A Complete Co-elution B Modify Mobile Phase Gradient A->B Start with gradient C Adjust Mobile Phase Composition B->C If no improvement F Partial or Baseline Separation B->F Success D Change Column Chemistry C->D If still co-eluting C->F Success E Optimize Temperature D->E Fine-tuning D->F Success E->F Success cluster_0 Initial Observation cluster_1 Optimization Strategy cluster_2 Desired Outcome A Peak Tailing or Fronting B Check for System Issues A->B First check C Adjust Mobile Phase pH B->C If system is OK F Symmetrical Peaks B->F Success D Lower Sample Concentration C->D If tailing persists C->F Success E Change Column D->E Last resort D->F Success E->F Success

References

Addressing solubility issues of Sulfaguanidine-13C6 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulfaguanidine-13C6. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used?

This compound is a stable isotope-labeled version of Sulfaguanidine, an antimicrobial agent belonging to the sulfonamide class of drugs. The six carbon atoms in the benzene ring have been replaced with the Carbon-13 (¹³C) isotope. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in pharmacokinetic and metabolic studies.[1][2]

Q2: What is the mechanism of action of Sulfaguanidine?

Sulfaguanidine acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, which is essential for producing nucleotides and amino acids. By blocking this pathway, Sulfaguanidine halts bacterial growth and replication.[3][4][5][6] Human cells are not affected because they obtain folic acid from their diet and do not possess the DHPS enzyme.[4]

Q3: Does the ¹³C labeling affect the solubility of this compound compared to the unlabeled compound?

The isotopic labeling of a compound with a stable isotope like ¹³C has a negligible effect on its physicochemical properties, including solubility.[7][8] Therefore, the solubility of this compound is expected to be virtually identical to that of unlabeled Sulfaguanidine. Any solubility issues encountered with this compound will be the same as those for Sulfaguanidine.

Q4: What is the general solubility of Sulfaguanidine in aqueous solutions?

Sulfaguanidine is poorly soluble in water. Its solubility is affected by temperature and pH.

Solubility Data

The following tables summarize the solubility of Sulfaguanidine in various solvents. As mentioned in Q3, the solubility of this compound is expected to be comparable.

Table 1: Solubility of Sulfaguanidine in Water at Different Temperatures

Temperature (°C)Solubility ( g/1000 mL)
25~1
100~100

Data sourced from ChemicalBook.

Table 2: Solubility of Sulfaguanidine and this compound in Various Solvents

SolventSulfaguanidine SolubilityThis compound Solubility
Water<1 mg/mL at 25°C3.33 mg/mL (requires sonication)
EthanolSlightly soluble (<1 mg/mL at 25°C)-
AcetoneEasily soluble-
MethanolEasily soluble-
Dimethyl Sulfoxide (DMSO)43 mg/mL at 25°C100 mg/mL (requires sonication)
1 M Hydrochloric Acid50 mg/mL-

Data compiled from various sources.

Troubleshooting Guide: Addressing Solubility Issues

Q5: I am having trouble dissolving this compound in my aqueous buffer. What can I do?

Several strategies can be employed to improve the solubility of this compound in aqueous solutions:

  • Heating and Sonication: Gently warming the solution and using an ultrasonic bath can significantly aid dissolution. However, be cautious about the thermal stability of the compound if heating for extended periods.

  • pH Adjustment: Sulfaguanidine is more soluble in acidic conditions. Adjusting the pH of your aqueous solution to be more acidic can increase its solubility. It is readily soluble in 1 M HCl.

  • Co-solvents: For stock solutions, using a small amount of a water-miscible organic solvent can be very effective. Dimethyl sulfoxide (DMSO) is a common choice. Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q6: My this compound precipitates out of solution after I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

This is a common issue when a compound is much less soluble in the final aqueous medium than in the stock solvent. Here are some troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in the aqueous buffer to below its solubility limit.

  • Optimize the Co-solvent Concentration: You may need to experiment with the final percentage of the organic co-solvent. Sometimes, even a small increase in the co-solvent percentage in the final solution can prevent precipitation. However, always consider the tolerance of your assay to the organic solvent.

  • Use a Different Co-solvent System: Consider using formulations that include solubilizing agents like PEG300, Tween-80, or cyclodextrins, which can help keep the compound in solution.

  • Check for Salt Incompatibility: Ensure that the salts in your buffer are not causing the compound to precipitate. In some cases, high concentrations of certain salts can decrease the solubility of organic molecules.

Q7: I am using this compound as an internal standard for LC-MS analysis and I'm seeing inconsistent results. Could this be related to solubility?

Yes, solubility issues can lead to inconsistent results in LC-MS analysis. If the internal standard is not fully dissolved or precipitates out of solution, you will observe variability in the MS signal.

  • Ensure Complete Dissolution of Stock Solutions: Always visually inspect your stock solutions to ensure there are no undissolved particles. Sonication can be helpful.

  • Beware of Precipitation in the Autosampler: If your samples are stored in the autosampler for an extended period, precipitation can occur, especially if there is a temperature change. It is advisable to prepare samples fresh or to validate their stability under the storage conditions of the autosampler.

  • Matrix Effects: Inconsistent results can also be due to matrix effects, where other components in your sample suppress or enhance the ionization of your analyte and internal standard. The use of a stable isotope-labeled internal standard like this compound helps to correct for these effects, as it co-elutes with the analyte and experiences similar matrix effects.[8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term stability.[1] Bring to room temperature and vortex before use.

Protocol 2: Preparation of Working Solutions in an Aqueous Buffer

  • Thaw Stock Solution: Allow the concentrated DMSO stock solution to thaw completely and come to room temperature. Vortex briefly to ensure homogeneity.

  • Dilution: Perform serial dilutions of the stock solution into the desired aqueous buffer to achieve the final working concentrations.

  • Mixing: After each dilution step, vortex the solution thoroughly to ensure it is well-mixed.

  • Final Check: Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

  • Use Promptly: It is recommended to use freshly prepared aqueous working solutions on the same day.

Visualizations

Signaling Pathway: Mechanism of Action of Sulfaguanidine

Sulfaguanidine_Mechanism cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes conversion Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotides_Amino_Acids Nucleotides & Amino Acids Tetrahydrofolic_Acid->Nucleotides_Amino_Acids Essential for synthesis Bacterial_Growth Bacterial Growth & Replication Nucleotides_Amino_Acids->Bacterial_Growth Sulfaguanidine Sulfaguanidine Sulfaguanidine->Inhibition Inhibition->DHPS Competitively Inhibits

Caption: Competitive inhibition of dihydropteroate synthase by Sulfaguanidine.

Experimental Workflow: Using this compound as an Internal Standard in LC-MS

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., plasma, urine) Spike Spike Sample with Internal Standard Sample->Spike IS_Stock This compound Stock Solution IS_Stock->Spike Extraction Sample Extraction (e.g., SPE, LLE) Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using this compound.

References

Calibration curve linearization issues with Sulfaguanidine-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curve linearization for Sulfaguanidine-¹³C₆ analysis.

Frequently Asked Questions (FAQs)

Q1: What is Sulfaguanidine-¹³C₆ and why is it used?

A1: Sulfaguanidine-¹³C₆ is a stable isotope-labeled internal standard for sulfaguanidine, an antimicrobial agent.[1] In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), it is used to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the measurement of sulfaguanidine.[2][3]

Q2: What are the common causes of non-linear calibration curves in LC-MS analysis?

A2: Non-linear calibration curves in LC-MS can arise from several factors, including:

  • Detector Saturation: At high analyte concentrations, the detector response may no longer be proportional to the concentration.

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte, leading to a non-linear response.[4][5][6]

  • Ion Source Behavior: The ionization efficiency in sources like electrospray ionization (ESI) can be concentration-dependent, leading to a loss of linearity at higher concentrations.[7]

  • Inappropriate Internal Standard Concentration: An internal standard concentration that is too high or too low relative to the analyte can contribute to non-linearity.

  • Chemical Interactions: The analyte may interact with components of the mobile phase or the analytical column.

Q3: How can I assess the linearity of my calibration curve?

A3: Linearity is typically assessed by plotting the response (peak area ratio of analyte to internal standard) against the concentration of the calibration standards. The coefficient of determination (R²) is a common metric, with a value greater than 0.99 often considered indicative of good linearity. However, visual inspection of the curve and analysis of residuals are also crucial to identify any systematic deviations from linearity.[8][9]

Troubleshooting Guide

Issue: Poor Linearity (R² < 0.99) in the Calibration Curve

This section provides a step-by-step guide to troubleshoot and resolve non-linear calibration curves for Sulfaguanidine-¹³C₆.

Step 1: Evaluate the Calibration Range

  • Question: Is the non-linearity observed at the high or low end of the calibration range?

  • Possible Cause & Solution:

    • High Concentration Non-linearity: This may be due to detector saturation or ion suppression.

      • Action: Reduce the upper limit of the calibration range or dilute the samples to fall within the linear range of the assay.

    • Low Concentration Non-linearity: This could be due to poor signal-to-noise or issues with integration at the limit of quantification.

      • Action: Increase the lower limit of the calibration range or optimize the MS parameters for better sensitivity.

Step 2: Investigate Matrix Effects

  • Question: Are you using matrix-matched calibration standards?

  • Possible Cause & Solution:

    • The presence of matrix components can significantly affect the ionization of Sulfaguanidine and its internal standard.[4][5]

    • Action: Prepare calibration standards in the same biological matrix as the samples (e.g., plasma, urine) to compensate for matrix effects. If matrix effects are still significant, consider more extensive sample cleanup procedures like solid-phase extraction (SPE).[6]

Step 3: Check the Internal Standard Response

  • Question: Is the Sulfaguanidine-¹³C₆ response consistent across all calibration standards and samples?

  • Possible Cause & Solution:

    • Significant variability in the internal standard response can indicate issues with sample preparation, injection volume, or ion suppression affecting the internal standard itself.[2]

    • Action:

      • Review your sample preparation procedure for consistency.

      • Ensure the autosampler is functioning correctly and delivering a consistent injection volume.

      • Evaluate for matrix effects that may be disproportionately affecting the internal standard.

Step 4: Optimize LC-MS Parameters

  • Question: Have the LC and MS parameters been optimized for sulfaguanidine?

  • Possible Cause & Solution:

    • Suboptimal chromatographic conditions or mass spectrometer settings can lead to poor peak shape, co-elution with interfering substances, and inconsistent ionization.[10][11]

    • Action:

      • LC: Ensure adequate chromatographic separation of sulfaguanidine from matrix components. Adjust the mobile phase composition and gradient as needed.

      • MS: Optimize ion source parameters (e.g., gas flows, temperatures, voltages) and collision energy to maximize the signal for both sulfaguanidine and Sulfaguanidine-¹³C₆.

Step 5: Consider Weighted Regression

  • Question: Does the standard deviation of the response increase with concentration?

  • Possible Cause & Solution:

    • In many bioanalytical methods, the absolute error is greater at higher concentrations. Standard linear regression gives equal weight to all data points, which can lead to significant inaccuracies at the lower end of the curve.[12]

    • Action: Apply a weighting factor (e.g., 1/x or 1/x²) to the linear regression. This gives more weight to the data points at lower concentrations, often resulting in a better fit and improved accuracy across the entire calibration range.[12]

Data Presentation

Table 1: Potential Sources of Non-Linearity and Recommended Actions

Potential CauseObservationRecommended Action
Detector Saturation Curve flattens at high concentrations.Narrow the calibration range; dilute high-concentration samples.
Matrix Effects Inconsistent response in matrix vs. neat solutions; poor accuracy of QCs.Use matrix-matched calibrants; improve sample cleanup (e.g., SPE).
Internal Standard Variability Inconsistent IS peak area across the run.Review sample preparation for consistency; check for IS-specific matrix effects.
Suboptimal Chromatography Poor peak shape; co-elution with interferences.Optimize LC method (mobile phase, gradient, column).
Inappropriate Regression Model Significant error at low concentrations.Apply a weighted linear regression (e.g., 1/x, 1/x²).

Experimental Protocols

Example Protocol for Sulfaguanidine Analysis in Plasma

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of plasma sample, standard, or quality control, add 20 µL of Sulfaguanidine-¹³C₆ internal standard working solution (e.g., 1 µg/mL in methanol).

    • Vortex for 10 seconds.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • LC-MS/MS Conditions

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions (example):

      • Sulfaguanidine: Q1/Q3 (e.g., m/z 215.1 -> 156.1)

      • Sulfaguanidine-¹³C₆: Q1/Q3 (e.g., m/z 221.1 -> 162.1)

Visualizations

G Troubleshooting Workflow for Calibration Curve Non-Linearity start Start: Non-Linear Calibration Curve (R² < 0.99) check_range Evaluate Calibration Range start->check_range check_matrix Investigate Matrix Effects check_range->check_matrix Range OK end_bad Persistent Non-Linearity: Re-evaluate Method check_range->end_bad Range Issue Unresolved check_is Check Internal Standard Response check_matrix->check_is Matrix Effects Addressed check_matrix->end_bad Matrix Effects Persist optimize_lcms Optimize LC-MS Parameters check_is->optimize_lcms IS Response Stable check_is->end_bad IS Response Unstable use_weighting Consider Weighted Regression optimize_lcms->use_weighting Parameters Optimized optimize_lcms->end_bad Optimization Fails end_good Result: Linear Calibration Curve (R² > 0.99) use_weighting->end_good G Factors Affecting Calibration Curve Linearity cluster_sample Sample & Preparation cluster_lc LC System cluster_ms MS System cluster_data Data Analysis linearity Calibration Curve Linearity matrix_effects Matrix Effects matrix_effects->linearity sample_prep Sample Preparation Variability sample_prep->linearity chromatography Chromatographic Separation chromatography->linearity injection_vol Injection Volume Precision injection_vol->linearity ion_source Ion Source Behavior ion_source->linearity detector Detector Saturation detector->linearity regression_model Regression Model regression_model->linearity

References

Validation & Comparative

Performance Showdown: Sulfaguanidine-13C6 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Sulfaguanidine-13C6 as an internal standard against other common alternatives in the bioanalysis of sulfonamides, supported by available experimental data and detailed methodologies.

In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for mitigating analytical variability.[1][2][3] this compound, a labeled version of the sulfonamide antibiotic sulfaguanidine, is commercially available for this purpose.[4] While specific head-to-head comparative studies on the performance of this compound are not extensively documented in publicly available literature, its theoretical advantages and the performance of analogous 13C-labeled sulfonamides provide a strong indication of its suitability.

The primary role of an internal standard is to compensate for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1][3][5] Factors such as matrix effects, where co-eluting components from the biological matrix suppress or enhance the ionization of the analyte, can significantly impact the accuracy and precision of results.[2][5] An ideal internal standard co-elutes with the analyte and experiences the same variations, thus ensuring that the ratio of the analyte peak area to the internal standard peak area remains constant.[1]

The Superiority of Stable Isotope-Labeled Internal Standards

Structurally identical to the analyte, SIL internal standards like this compound are the preferred choice in LC-MS/MS analysis. Their key advantages over non-labeled internal standards, such as sulfapyridine or an unrelated compound, include:

  • Co-elution with the Analyte: Having nearly identical physicochemical properties, SIL internal standards co-elute with the target analyte, ensuring they are subjected to the same matrix effects at the same point in time.[1]

  • Similar Extraction Recovery: During sample preparation steps like liquid-liquid extraction or solid-phase extraction, the SIL internal standard will have a recovery rate that closely mirrors that of the native analyte.[6]

  • Comparable Ionization Efficiency: Both the analyte and the SIL internal standard will exhibit similar ionization behavior in the mass spectrometer source, leading to more effective normalization of signal fluctuations.[1][2]

Studies have shown that the use of a stable isotope-labeled internal standard is essential for correcting interindividual variability in the recovery of analytes from complex matrices like patient plasma.[6] While a non-isotope-labeled internal standard might show acceptable performance in pooled plasma, it may fail to account for the variations in individual patient samples.[6]

Performance Characteristics: A Comparative Overview

While direct quantitative data for this compound is limited, we can infer its expected performance from validation studies of analytical methods for sulfaguanidine and other sulfonamides using various internal standards.

Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the determination of sulfaguanidine in medicated feedingstuffs using LC-MS, excellent linearity has been demonstrated over a range of 0.2 to 10 g/kg.[7] In another study analyzing 125 different drugs in urine by LC/MS/MS, 112 compounds showed linearity from 1 to 1,000 ng/mL.[8] When using a 13C-labeled internal standard for other sulfonamides, similar wide linear ranges with high correlation coefficients (r² > 0.99) are typically achieved.

Analyte/MethodInternal StandardMatrixLinear RangeCorrelation Coefficient (r²)Reference
SulfaguanidineNone specifiedMedicated Feedingstuffs0.2 - 10 g/kg> 0.999[7]
14 SulfonamidesIsotope-labeled analoguesMilk10 - 50 ng/gNot specified[9]
10 SulfonamidesNone specifiedShrimpNot specified> 0.99[10]
19 SulfonamidesIsotope-labeled analoguesWater0.5 - 100 µg/L> 0.998[11]
Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements. The use of a stable isotope-labeled internal standard is expected to significantly improve both accuracy and precision by correcting for systematic and random errors.

A study on the determination of 14 sulfonamides in milk using isotope dilution LC-MS/MS reported recovery results in the range of 91%-114%, indicating high accuracy.[9] For the analysis of sulfaguanidine in feedingstuffs, recovery from spiked samples was between 90.4% and 96.0%.[7] In terms of precision, relative standard deviations (RSDs) are typically expected to be below 15%.

Analyte/MethodInternal StandardMatrixAccuracy (% Recovery)Precision (%RSD)Reference
SulfaguanidineNone specifiedMedicated Feedingstuffs90.4 - 96.0Not specified[7]
14 SulfonamidesIsotope-labeled analoguesMilk91 - 114Not specified[9]
10 SulfonamidesNone specifiedShrimp87 - 1168.5 - 27.2[12]
19 SulfonamidesIsotope-labeled analoguesWater70 - 96< 15%[11]
Recovery and Matrix Effect

Recovery is the efficiency of the extraction process, while the matrix effect quantifies the influence of the sample matrix on the analyte's signal. A well-performing internal standard should effectively compensate for both incomplete recovery and signal suppression or enhancement.

The central hypothesis for using an internal standard is that the analyte-to-IS signal ratio should remain constant even when the matrix affects the absolute signal of both compounds.[5] Studies have demonstrated that stable isotope-labeled internal standards are highly effective in tracking and correcting for matrix effects.[2][5] For instance, in a study analyzing ibrutinib, it was noted that while there was differential adsorption of the analyte and its labeled analogues, the use of a 13C6 labeled internal standard was still considered crucial for reliable quantification.[13]

Experimental Protocols

Below are generalized experimental protocols for the analysis of sulfonamides in biological matrices, which can be adapted for the use of this compound as an internal standard.

Sample Preparation (Extraction from Milk)
  • Spiking: To 5 mL of a milk sample, add a known concentration of the this compound internal standard solution.

  • Protein Precipitation: Add 10 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.

  • Flow Rate: A flow rate of 0.3 mL/min is often employed.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection and quantification. The specific MRM transitions for sulfaguanidine and this compound would need to be optimized.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams created using the DOT language visualize the experimental workflow and the logical relationship of using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Milk) add_is Add this compound (Internal Standard) sample->add_is extraction Extraction (e.g., Protein Precipitation, SPE) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection quantification Quantification (Analyte/IS Ratio) detection->quantification results Final Concentration Results quantification->results

Caption: Experimental workflow for bioanalysis using an internal standard.

Caption: Logic of internal standard correction in LC-MS/MS.

Conclusion

While specific performance data for this compound as an internal standard is not abundant in peer-reviewed literature, the well-established principles of using stable isotope-labeled internal standards strongly support its superiority over non-labeled alternatives. The use of this compound is expected to provide excellent linearity, accuracy, and precision in the quantification of sulfaguanidine in various biological matrices by effectively compensating for matrix effects and variations in sample recovery. For researchers aiming for the highest quality data in sulfonamide analysis, this compound represents a robust and reliable choice for an internal standard.

References

A Comparative Analysis of Carbon-Labeled Positions in Sulfaguanidine for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Sulfaguanidine isotopically labeled with carbon-13 (¹³C) or carbon-14 (¹⁴C) at three distinct positions: the phenyl ring, the guanidino group, and the analogous carbonyl position in its precursor, p-aminobenzoic acid. The choice of labeling position is critical for researchers in drug metabolism, environmental fate studies, and clinical diagnostics, as it directly impacts the stability of the label and the traceability of specific molecular fragments. This document outlines the strategic advantages of each labeling position, supported by proposed experimental protocols and visualizations to guide researchers in selecting the optimal labeled compound for their studies.

Comparative Overview of Labeled Positions

The utility of a carbon-labeled Sulfaguanidine molecule is fundamentally determined by the metabolic and environmental stability of the labeled carbon atom. The ideal position for the isotopic label depends on the specific research question being addressed. For instance, studies on the degradation of the core sulfonamide structure would benefit from a phenyl ring label, while investigations into the fate of the guanidino moiety would necessitate labeling at that specific group.

Labeled PositionIsotopeKey AdvantagesPotential Applications
Phenyl Ring ¹³C / ¹⁴C- High metabolic stability of the aromatic ring.- Tracks the core sulfanilamide structure.- Suitable for overall mass balance and environmental fate studies.- Pharmacokinetic (ADME) studies.[1][2][3][4] - Environmental degradation and bioaccumulation studies.[5] - Identifying major metabolites where the phenyl ring is intact.
Guanidino Carbon ¹³C / ¹⁴C- Directly traces the fate of the guanidino functional group.- Useful for studying specific enzymatic or chemical cleavage at this position.- Mechanistic studies of drug action and metabolism.- Investigation of specific biotransformation pathways involving the guanidino moiety.
Carbonyl Carbon (of p-aminobenzoic acid precursor) ¹³C- Provides a stable label on the benzene ring, adjacent to the amino group.- Tracer studies for the synthesis of sulfonamides.- NMR-based structural and interaction studies.[6]

Proposed Synthetic and Analytical Methodologies

While direct comparative experimental data for differently labeled Sulfaguanidine is limited, established synthetic and analytical methods for related compounds can be adapted.

Experimental Protocols

1. Synthesis of Phenyl-Ring Labeled [¹³C₆]-Sulfaguanidine:

  • Starting Material: [U-¹³C₆]-Aniline.

  • Procedure: A multi-step synthesis can be employed, starting with the acetylation of [U-¹³C₆]-aniline, followed by chlorosulfonation, and subsequent reaction with guanidine hydrochloride in an aqueous medium.[5] Purification can be achieved by recrystallization.

2. Synthesis of Guanidino-Labeled [¹³C]-Sulfaguanidine:

  • Starting Material: [¹³C]-Guanidine hydrochloride (commercially available).

  • Procedure: Unlabeled p-acetylaminosulfonyl chloride is reacted with [¹³C]-guanidine hydrochloride. The resulting acetylated labeled sulfaguanidine is then de-acetylated under basic conditions to yield the final product.

3. Synthesis of Carbonyl-Labeled Sulfaguanidine Precursor Analog:

  • While Sulfaguanidine itself does not have a carbonyl group, its precursor, p-aminobenzoic acid, does. A method for labeling p-aminobenzoylglutamic acid at the benzoyl carbonyl position with ¹³C has been described, which can be adapted for p-aminobenzoic acid.[7]

4. Analytical Methods for Comparative Analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is a robust method for separating and quantifying Sulfaguanidine and its potential metabolites. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with formic or acetic acid) can be used.[8][9][10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and specificity for identifying and quantifying the parent drug and its metabolites. The mass shift due to the ¹³C or ¹⁴C label allows for clear differentiation from unlabeled compounds.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool for confirming the position of the label and for structural elucidation of metabolites.[6]

Visualizing Key Pathways and Workflows

Diagram 1: Mechanism of Action of Sulfaguanidine

Sulfaguanidine acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase, a key step in the folic acid synthesis pathway. This pathway is essential for bacterial DNA and RNA synthesis.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroate Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroate Sulfaguanidine Sulfaguanidine Sulfaguanidine->Dihydropteroate_Synthase Competitive Inhibition Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleic_Acids Purines, Thymidine (DNA, RNA Synthesis) Tetrahydrofolate->Nucleic_Acids

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfaguanidine.

Diagram 2: Proposed Experimental Workflow for Comparative Analysis

This workflow outlines the key steps for a comparative study of differently labeled Sulfaguanidine isotopes.

Experimental_Workflow cluster_synthesis Synthesis cluster_studies In Vitro / In Vivo Studies cluster_analysis Analysis cluster_comparison Comparative Data Analysis Phenyl_SG Phenyl-labeled [¹³C/¹⁴C]-Sulfaguanidine Metabolism Metabolic Stability Assay (e.g., liver microsomes) Phenyl_SG->Metabolism Environmental Environmental Fate Study (e.g., soil incubation) Phenyl_SG->Environmental NMR ¹³C NMR for Structural Confirmation Phenyl_SG->NMR Guanidino_SG Guanidino-labeled [¹³C]-Sulfaguanidine Guanidino_SG->Metabolism Guanidino_SG->Environmental Guanidino_SG->NMR HPLC HPLC-UV/FLD for Quantification Metabolism->HPLC LCMS LC-MS/MS for Metabolite Identification & Quantification Metabolism->LCMS Environmental->HPLC Environmental->LCMS Data_Analysis Comparison of: - Rate of Degradation - Metabolite Profiles - Label Stability HPLC->Data_Analysis LCMS->Data_Analysis

Caption: Workflow for comparing carbon-labeled Sulfaguanidine.

Conclusion

The selection of a carbon-labeled position in Sulfaguanidine should be a strategic decision based on the research objectives. For studies requiring the tracking of the intact drug molecule or its primary core structure through metabolic or environmental systems, a phenyl-ring labeled version is the most robust choice due to the high stability of the aromatic ring. For investigations focused on the specific biotransformation of the guanidino moiety, a guanidino-labeled Sulfaguanidine is indispensable. While a carbonyl-labeled Sulfaguanidine is not directly applicable, the labeling of its precursor provides a valuable tool for synthetic and spectroscopic studies. The experimental and analytical protocols outlined in this guide provide a framework for researchers to conduct comparative studies and generate the necessary data to make informed decisions for their specific research needs.

References

Safety Operating Guide

Proper Disposal of Sulfaguanidine-13C6: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Sulfaguanidine-13C6, a stable isotope-labeled antimicrobial agent, is crucial for maintaining laboratory safety and environmental protection. As a sulfonamide antibiotic, this compound is considered hazardous chemical waste and requires specific handling and disposal procedures. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure risks. Sulfaguanidine can be irritating to the eyes, respiratory system, and skin[1]. Accidental ingestion may also be harmful to health[1].

Recommended PPE:

Protective EquipmentSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust and splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Protection Dust respiratorTo avoid inhalation of dust particles.[1]

Safety Precautions:

  • Work in a well-ventilated area, preferably under a fume hood, to avoid the generation and inhalation of dust[1].

  • Avoid all personal contact with the substance, including inhalation[1].

  • Wash hands thoroughly after handling the compound[2].

  • Ensure that eyewash stations and safety showers are readily accessible[2].

II. Step-by-Step Disposal Protocol

The disposal of this compound, a stable isotope-labeled compound, follows the same protocol as its unlabeled counterpart, as stable isotopes are not radioactive[3]. The primary consideration is the chemical hazard associated with sulfonamide antibiotics[4].

Step 1: Waste Identification and Segregation

  • Identify all materials contaminated with this compound, including unused product, empty containers, and contaminated labware (e.g., gloves, weighing paper, pipette tips).

  • Segregate this waste from general laboratory waste and radioactive waste[3][]. Do not mix with other chemical waste unless compatible.

Step 2: Waste Collection and Containment

  • Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container[2][6]. The container should be compatible with the chemical.

  • For liquid waste containing this compound, use a dedicated, sealed container. Do not pour down the drain[2].

  • Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat and ignition sources[2].

Step 3: Labeling the Waste Container

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date of accumulation

    • The associated hazards (e.g., "Irritant," "Harmful if swallowed")

Step 4: Arranging for Final Disposal

  • Dispose of the collected waste through an approved and licensed waste disposal company[7].

  • Consult your institution's Environmental, Health, and Safety (EH&S) department for specific procedures and to schedule a waste pickup[].

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for Sulfaguanidine.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Final Disposal A This compound Waste Generated B Contaminated Materials? (Gloves, Glassware, etc.) A->B Identify D Segregate as Chemical Waste C Solid or Liquid Waste? B->C Assess F Solid Waste Container C->F Solid G Liquid Waste Container C->G Liquid E Use Designated Labeled Hazardous Waste Container H Store in a Secure, Well-Ventilated Area E->H Store Securely F->E G->E I Contact EH&S for Waste Pickup H->I J Dispose via Licensed Waste Disposal Company I->J

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.